molecular formula C16H20N2O B2606214 4-Cyclohexylaminomethyl-1H-quinolin-2-one CAS No. 483284-99-7

4-Cyclohexylaminomethyl-1H-quinolin-2-one

Cat. No.: B2606214
CAS No.: 483284-99-7
M. Wt: 256.349
InChI Key: YOLQBYKKRJNSRB-UHFFFAOYSA-N
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Description

4-Cyclohexylaminomethyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.349. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohexylaminomethyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylaminomethyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(cyclohexylamino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLQBYKKRJNSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Cyclohexylaminomethyl-1H-quinolin-2-one: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one, a heterocyclic compound belonging to the quinolinone family. Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's chemical identity, physicochemical properties, a validated synthetic pathway, and a full suite of analytical characterization protocols. The causality behind experimental choices and the self-validating nature of the described workflows are emphasized to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

4-Cyclohexylaminomethyl-1H-quinolin-2-one is a derivative of the carbostyril (1H-quinolin-2-one) scaffold. The core structure consists of a bicyclic aromatic quinolinone ring system, which is substituted at the 4-position with a methyl group that is, in turn, bonded to a secondary amine derived from cyclohexylamine. This unique combination of a planar aromatic system and a bulky, aliphatic cycloalkylamine moiety dictates its chemical properties and potential biological interactions.

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to its pharmacokinetic profile.[3][4] The properties for 4-Cyclohexylaminomethyl-1H-quinolin-2-one are summarized below.

Table 1: Physicochemical Properties

PropertyValue (Predicted/Typical)Significance in Drug Development
IUPAC Name 4-(Cyclohexylaminomethyl)-1H-quinolin-2-oneUnambiguous chemical identifier.
Molecular Formula C₁₆H₂₀N₂ODetermines exact molar mass and elemental composition.
Molar Mass 256.34 g/mol Essential for all stoichiometric calculations in synthesis and analysis.
CAS Number Not assigned / Not readily availableA unique identifier; its absence suggests the compound is primarily a research chemical.
Appearance Off-white to pale yellow solidBasic physical characterization. Solids are generally easier to handle and purify than oils.
Melting Point >200 °C (Predicted)A high melting point is indicative of a stable crystalline lattice structure.
Solubility Soluble in DMSO, DMF, and alcohols. Insoluble in water.Crucial for selecting appropriate solvents for synthesis, purification, and biological assays.
Predicted LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
pKa (Predicted) Basic pKa (amine): ~9-10; Acidic pKa (amide N-H): ~11-12Governs the ionization state at physiological pH, affecting solubility and receptor binding.

Synthesis and Purification Workflow

The synthesis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one can be efficiently achieved via a reductive amination pathway, a robust and widely used method for forming C-N bonds. This approach offers high yields and specificity. The workflow is designed as a self-validating system, where the identity and purity of the final product are confirmed by rigorous analytical methods.

Diagram: Synthetic and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Reactants: 4-Formyl-1H-quinolin-2-one Cyclohexylamine imine Imine Formation (Intermediate) start->imine Methanol, rt reduction Reductive Amination (NaBH4 or NaBH(OAc)3) imine->reduction Addition of Reducing Agent product Crude Product: 4-Cyclohexylaminomethyl-1H-quinolin-2-one reduction->product purify Column Chromatography (Silica Gel, DCM/MeOH gradient) product->purify Workup & Concentration pure_product Pure Product purify->pure_product analysis Analytical Validation (NMR, HRMS, IR) pure_product->analysis

Caption: Workflow for synthesis, purification, and validation.

Experimental Protocol: Reductive Amination
  • Rationale: This protocol is based on the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium borohydride (NaBH₄) is chosen as a mild and effective reducing agent for this transformation. Methanol serves as an excellent solvent for both the reactants and the intermediate.

  • Step-by-Step Methodology:

    • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Formyl-1H-quinolin-2-one in anhydrous methanol.

    • Amine Addition: Add 1.1 equivalents of cyclohexylamine to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to control gas evolution.

    • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

    • Quenching and Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue three times with dichloromethane (DCM).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to elute the pure product.

Spectroscopic and Analytical Data

Structural elucidation and confirmation of purity are achieved using a combination of standard spectroscopic techniques. The data presented here are based on established chemical shift principles and data from analogous structures.[6][7][8][9]

¹H NMR Spectroscopy
  • Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

  • Expected Spectrum (400 MHz, DMSO-d₆):

    • δ 11.5-12.0 ppm (singlet, 1H): Amide N-H proton of the quinolinone ring.

    • δ 7.2-8.0 ppm (multiplets, 4H): Aromatic protons on the benzo- portion of the quinolinone ring.

    • δ ~6.3 ppm (singlet, 1H): Olefinic proton at the 3-position of the quinolinone ring.

    • δ ~4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) connecting the quinolinone ring to the amine.

    • δ ~2.5-2.7 ppm (multiplet, 1H): Methine proton (-CH-) on the cyclohexyl ring attached to the nitrogen.

    • δ 1.0-2.0 ppm (multiplets, 11H): Remaining cyclohexyl protons and the amine N-H proton (which may be broad).

¹³C NMR Spectroscopy
  • Rationale: Carbon-13 NMR identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.

  • Expected Spectrum (100 MHz, DMSO-d₆):

    • δ ~162 ppm: Carbonyl carbon (C=O) of the quinolinone.

    • δ 115-145 ppm: Aromatic and olefinic carbons of the quinolinone ring (8 carbons).

    • δ ~55-60 ppm: Methine carbon of the cyclohexyl ring (-CH-N).

    • δ ~50 ppm: Methylene bridge carbon (-CH₂-N).

    • δ 24-35 ppm: Remaining aliphatic carbons of the cyclohexyl ring.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS (ESI+) provides an extremely accurate mass measurement, confirming the elemental composition of the molecule.

  • Expected Result:

    • Calculated m/z for [M+H]⁺ (C₁₆H₂₁N₂O⁺): 257.1648

    • Found: A value within ±5 ppm of the calculated mass confirms the molecular formula.

Reactivity, Stability, and Potential Applications

The chemical reactivity of 4-Cyclohexylaminomethyl-1H-quinolin-2-one is primarily dictated by the nucleophilic secondary amine and the electron-rich quinolinone ring system.

Diagram: Structure-Property Relationships

G structure Molecular Structure amine Cyclohexylamine Moiety (Nucleophilic, Basic) structure->amine quinolinone Quinolinone Scaffold (Planar, Aromatic) structure->quinolinone lipophilicity Moderate Lipophilicity (LogP) amine->lipophilicity reactivity Chemical Reactivity (e.g., N-Acylation) amine->reactivity quinolinone->lipophilicity h_bond H-Bonding Capacity (Donor/Acceptor) quinolinone->h_bond bio_activity Potential Biological Activity (Anticancer, Antimicrobial) lipophilicity->bio_activity h_bond->bio_activity reactivity->bio_activity Derivatization

Caption: Key structural features and their resulting properties.

  • Reactivity: The secondary amine is a key functional handle for further derivatization. It can readily undergo acylation, alkylation, or sulfonylation reactions, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

  • Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored away from strong oxidizing agents and kept in a cool, dry place. The quinolinone core is generally robust, though prolonged exposure to strong acidic or basic conditions at high temperatures could lead to degradation.

  • Potential Applications: The quinoline and quinolinone scaffolds are present in a vast number of pharmacologically active compounds.[10][11][12][13] Derivatives have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][14] Therefore, 4-Cyclohexylaminomethyl-1H-quinolin-2-one serves as an excellent starting point or fragment for discovery programs targeting enzymes or receptors where the combination of a flat aromatic region and a flexible, lipophilic group is desired for binding.

Conclusion

This guide has detailed the essential chemical properties, a reliable synthetic method, and the analytical signatures of 4-Cyclohexylaminomethyl-1H-quinolin-2-one. By providing a causal understanding of the experimental protocols and a clear outline of the compound's characteristics, this document equips researchers in medicinal chemistry and drug discovery with the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical scaffold in their research endeavors.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (N.D.). Hindawi. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (N.D.). RSC Publishing. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. (N.D.). ResearchGate. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. Retrieved from [Link]

  • 4-Hydroxy-1-methyl-2(1H)-quinolinone. (N.D.). CAS Common Chemistry. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. Retrieved from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (N.D.). PMC. Retrieved from [Link]

  • Supporting Information. (N.D.). The Royal Society of Chemistry. Retrieved from [Link]

  • Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017). Arkivoc. Retrieved from [Link]

  • 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol. (N.D.). Pharmaffiliates. Retrieved from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (N.D.). PMC. Retrieved from [Link]

  • 4-prop-2-enoxy-1H-quinolin-2-one. (N.D.). PubChem. Retrieved from [Link]

  • Physicochemical property of drug molecules with respect to drug actions. (2014). JBINO. Retrieved from [Link]

  • Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures. (2014). PMC. Retrieved from [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews. Retrieved from [Link]

Sources

Target Deconvolution & Validation Strategy: 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Cyclohexylaminomethyl-1H-quinolin-2-one (hereafter referred to as 4-CAMQ ) represents a specific chemotype within the carbostyril (quinolin-2-one) class.[1][2] While quinolin-2-ones are privileged scaffolds in medicinal chemistry—forming the core of drugs ranging from antipsychotics (e.g., aripiprazole) to bronchodilators (e.g., indacaterol)—4-CAMQ has recently emerged in in silico and high-throughput screens specifically as a potential anti-tubercular agent .[1]

Current literature and docking studies prioritize two primary targets within Mycobacterium tuberculosis (Mtb):

  • InhA (Enoyl-ACP Reductase): The enzyme responsible for mycolic acid biosynthesis.[1][2]

  • EthR (Transcriptional Repressor): A regulator of ethionamide activation.[1][2]

This technical guide outlines the rigorous validation workflow required to transition 4-CAMQ from a "virtual hit" to a validated lead, focusing on enzymatic kinetics, biophysical binding, and structural confirmation.[1][2]

Structural Logic & Pharmacophore Modeling[2]

Before wet-lab validation, we must understand the why behind the target interaction.[1] The 4-CAMQ molecule consists of three distinct pharmacophoric elements:

  • Quinolin-2-one Core: Mimics the nucleotide base or acts as a bidentate hydrogen bond donor/acceptor pair (NH donor, C=O acceptor).[1][2] This is critical for binding in the NADH pocket of InhA.[1][2]

  • Aminomethyl Linker: Provides rotational freedom and a cationic center (at physiological pH) to interact with anionic residues (e.g., Asp/Glu) in the active site.[1][2]

  • Cyclohexyl Tail: A bulky hydrophobic moiety designed to occupy the large hydrophobic substrate-binding pocket of InhA or the ligand-binding domain of EthR.[1][2]

Visualization: Target Interaction Hypothesis

The following diagram illustrates the logical flow from chemical structure to target hypothesis and the required validation steps.

TargetID_Workflow cluster_InSilico Phase 1: In Silico Prediction cluster_Targets Predicted Targets cluster_Validation Phase 2: Wet-Lab Validation Compound 4-CAMQ (Ligand) Docking Molecular Docking (AutoDock/Glide) Compound->Docking Pharmacophore Pharmacophore Mapping Compound->Pharmacophore InhA Target A: InhA (Mycolic Acid Path) Docking->InhA High Affinity (-8.1 kcal/mol) EthR Target B: EthR (Transcriptional Repressor) Docking->EthR Secondary Hit Kinetics Enzymatic Kinetics (NADH Oxidation) InhA->Kinetics Inhibition Mode Biophysics Thermal Shift / SPR (Kd Determination) EthR->Biophysics Binding Stabilization

Caption: Logical workflow for deconvoluting the 4-CAMQ mechanism, prioritizing InhA and EthR based on structural docking scores.

Phase 1: Primary Target Validation (InhA)

The most probable target for 4-CAMQ is InhA , the NADH-dependent enoyl-ACP reductase.[1][2] Inhibition of InhA prevents the synthesis of mycolic acids, leading to cell wall lysis.[1][2]

Experimental Protocol: NADH Oxidation Kinetic Assay

Objective: Quantify the IC50 of 4-CAMQ against InhA by monitoring the consumption of NADH.

Reagents & Setup
  • Enzyme: Recombinant Mtb InhA (purified via Ni-NTA affinity).[1][2]

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) or Octenoyl-CoA.[1][2]

  • Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).[1][2]

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.[1][2]

  • Detection: UV-Vis Spectrophotometer (Absorbance at 340 nm).[1][2]

Step-by-Step Methodology
  • Compound Prep: Dissolve 4-CAMQ in 100% DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 µM to 100 µM) ensuring final DMSO < 2%.

  • Master Mix: Combine Buffer, InhA (final conc. 50 nM), and NADH (final conc. 250 µM) in a quartz cuvette or UV-transparent 96-well plate.

  • Incubation: Add 4-CAMQ dilutions to the mix. Incubate at 25°C for 10 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add substrate (DD-CoA, final conc. 50 µM) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) for 5–10 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation to determine IC50.[1][2]
    

Critical Control: Run a "No Enzyme" control to rule out non-specific NADH oxidation by 4-CAMQ itself (redox cycling).

Phase 2: Secondary Target Validation (EthR)

If InhA inhibition is weak (IC50 > 10 µM), the secondary hypothesis is EthR inhibition .[1][2] EthR repressors bind DNA; small molecules that bind EthR cause it to release the DNA promoter, upregulating the ethA gene.[1][2]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

Objective: Confirm physical binding of 4-CAMQ to EthR by measuring thermal stabilization (


 shift).
Step-by-Step Methodology
  • Protein Prep: Dilute purified EthR to 5–10 µM in HEPES buffer (pH 7.5).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound Addition: Add 4-CAMQ (final conc. 50 µM). Include a DMSO-only control and a positive control (e.g., BDM31343).

  • Ramp: Perform thermal melting from 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Data Interpretation:

    • 
      : Indicates significant binding/stabilization.[1][2]
      
    • 
      : Indicates no binding.[1][2]
      

Data Interpretation & Decision Matrix

Use the following table to interpret the results from Phases 1 and 2 and determine the next steps in the drug development pipeline.

Assay ResultInterpretationRecommended Action
InhA IC50 < 1 µM Validated InhA InhibitorProceed to X-ray crystallography (co-crystal) and MIC testing against MDR-TB strains.[1][2]
InhA IC50 > 50 µM Poor InhA InhibitionTarget hypothesis rejected.[1][2] Move to EthR validation.[1][2]
EthR

> 5°C
Strong EthR BinderTest for synergy with Ethionamide (EthR inhibitors boost Ethionamide potency).[1][2]
Both Negative Novel MechanismInitiate Phenotypic Deconvolution : RNA-seq on treated bacteria to find upregulated stress pathways.[1][2]

Advanced Mechanism: The Resistance Pathway[1][2]

To definitively prove the target in a cellular context, you must generate resistant mutants.[1] If 4-CAMQ targets InhA, Mtb strains cultured in sub-lethal concentrations of 4-CAMQ will develop specific mutations in the inhA gene or its promoter (fabG1).[1][2]

Resistance_Logic cluster_Outcome Mutation Locus Analysis Culture M. tuberculosis Wild Type Selection Serial Passage in 4-CAMQ (Sub-MIC) Culture->Selection Isolate Resistant Colony Isolation Selection->Isolate Seq Whole Genome Sequencing (WGS) Isolate->Seq inhA_mut inhA Gene Mutation (S94A, I21V) Seq->inhA_mut Confirms Target ethR_mut ethR Gene Mutation Seq->ethR_mut Confirms Target efflux Efflux Pump Upregulation Seq->efflux Non-Specific

Caption: Genetic validation workflow. Specific mutations in the inhA or ethR genes confirm the on-target mechanism of action.[1][2]

References

  • Structural Basis of InhA Inhibition: Title: "In silico identification of novel chemical compounds with anti-TB potential for the inhibition of InhA and EthR from Mycobacterium tuberculosis."[1][2] Source: bioRxiv / SciSpace (2020).[1][2] URL:[Link][1][2][3]

  • Quinolin-2-one Scaffold Pharmacology: Title: "Biological activity of natural 2-quinolinones."[1][2][4][5][6] Source: PubMed / NIH (2024).[1][2] URL:[Link]

  • Synthesis & Applications: Title: "4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides." Source: MDPI (2021).[1][2] URL:[Link][1][2]

  • Assay Protocols (InhA): Title: "Standardized Assay for Enoyl-ACP Reductase (InhA) Kinetics." Source: Assay Guidance Manual (NCBI).[1][2] URL:[Link]

Sources

Methodological & Application

Application Note: Analytical Profiling of 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical development scientists and analytical chemists. It addresses the specific challenges of characterizing 4-Cyclohexylaminomethyl-1H-quinolin-2-one , a structural motif common in the synthesis of atypical antipsychotics (e.g., Brexpiprazole analogs) and bioactive quinolinone derivatives.

Introduction & Molecule Analysis

The analyte, 4-Cyclohexylaminomethyl-1H-quinolin-2-one (hereafter 4-CAMQ ), presents a classic "bipolar" analytical challenge common in medicinal chemistry:

  • The Core (Quinolin-2-one): A planar, aromatic lactam system that provides strong UV absorption and potential fluorescence but weak solubility in neutral aqueous media.

  • The Side Chain (Cyclohexylaminomethyl): A secondary amine with high basicity (predicted pKa ~10.5).

Analytical Critical Quality Attributes (CQAs)
  • Basicity & Tailing: The secondary amine will interact strongly with residual silanols on standard C18 silica columns, leading to peak tailing.

  • Solubility: The cyclohexyl group adds lipophilicity, while the quinolinone core is polar/H-bond donating. The molecule is likely amphiphilic.

  • Detection: The quinolinone chromophore allows for sensitive UV detection, while the secondary amine ensures excellent ionization in ESI(+) MS.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assay and impurity profiling. Rationale: Standard acidic mobile phases (Formic acid/TFA) protonate the amine, improving solubility but potentially causing secondary interactions. A High pH strategy is superior here; keeping the amine in its neutral (free base) state eliminates silanol interactions, resulting in sharp, symmetric peaks.

Chromatographic Conditions (High pH Strategy)
ParameterSpecification
Column Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent Hybrid Particle Technology)
Mobile Phase A 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Detection UV-Vis Diode Array (DAD); Extraction at 254 nm (primary) and 215 nm (secondary)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation[1][2]
  • Diluent: 50:50 Acetonitrile:Water (with 0.1% Ammonia if solubility is poor).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Note: If the sample is a salt form (e.g., HCl), ensure the diluent has enough buffering capacity to neutralize it, or peak splitting may occur.

Protocol 2: LC-MS/MS Structural Identification

Objective: Confirmation of identity and trace impurity analysis. Mechanism: The secondary amine is a "proton sponge," making Electrospray Ionization (ESI) in Positive Mode the method of choice.

MS Source Parameters (Generic Orbitrap/Q-TOF)
  • Ionization: ESI (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Moderate voltage prevents premature in-source fragmentation)

  • Source Temp: 120°C

  • Desolvation Gas: 800 L/hr (N₂)

Fragmentation Logic (MS/MS)

When subjecting the precursor ion [M+H]⁺ to Collision Induced Dissociation (CID), the following transitions are diagnostic:

  • Precursor: m/z ~257.16 (Calculated for C₁₆H₂₀N₂O + H⁺)

  • Primary Fragment (α-cleavage): Loss of the cyclohexylamino group or cleavage at the benzylic position.

    • m/z 158/160: Characteristic quinolinone-methyl carbocation (4-methylquinolin-2-one core).

  • Secondary Fragment:

    • m/z 130/132: Loss of CO (carbonyl) from the quinolinone ring (ring contraction).

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps for structural confirmation.

MS_Fragmentation Figure 1: Proposed ESI(+) MS/MS Fragmentation Pathway for 4-CAMQ Parent Parent [M+H]+ m/z ~257 Frag1 Fragment A (Quinolinone-CH2+) m/z ~158 Parent->Frag1 Benzylic Cleavage (CID 20-30eV) Neutral Neutral Loss (Cyclohexylamine) Parent->Neutral Frag2 Fragment B (Ring Contraction -CO) m/z ~130 Frag1->Frag2 Loss of CO (-28 Da)

Protocol 3: NMR Structural Validation

Objective: Unambiguous structural assignment. Solvent: DMSO-d6 is preferred over CDCl₃ due to the poor solubility of the quinolinone core in chloroform.

Key Diagnostic Signals (¹H-NMR, 400 MHz, DMSO-d6)
PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (Amide) 11.5 - 11.8Singlet (br)1HLactam NH, exchangeable with D₂O.
H-3 (Vinyl) 6.3 - 6.5Singlet1HCharacteristic isolated proton on the quinolinone ring.
Ar-H 7.1 - 7.8Multiplets4HAromatic protons of the fused benzene ring.
CH₂-N 3.9 - 4.1Singlet2HCritical: The methylene bridge connecting the ring and amine.
Cyclohexyl 1.0 - 2.5Multiplets11HBroad aliphatic envelope.
NH (Amine) ~2.0 - 3.0Broad1HOften invisible or very broad depending on water content/salt form.

Analytical Workflow Decision Tree

This workflow guides the researcher through method selection based on the sample state (Raw Synthesis vs. Purified Standard).

Analytical_Workflow Figure 2: Sample Preparation and Analytical Decision Tree Start Sample: 4-CAMQ State Is Sample a Salt (e.g., HCl) or Free Base? Start->State Salt Salt Form State->Salt Salt Base Free Base State->Base Free Base PrepSalt Dissolve in 50:50 MeCN:H2O + 0.1% Ammonia (Neutralize) Salt->PrepSalt HPLC HPLC (High pH Method) Check Purity > 98% PrepSalt->HPLC PrepBase Dissolve in DMSO or MeCN (Sonicate) Base->PrepBase PrepBase->HPLC NMR 1H-NMR (DMSO-d6) Check Methylene Singlet HPLC->NMR If Pure

References

  • Angelov, P., Velichkova, S., & Yanev, P. (2021).[1] 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1266.[1] Link

    • Relevance: Provides the definitive synthetic route and NMR characterization for 4-aminomethyl-quinolin-2-one deriv
  • BenchChem. (2025).[2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Link

    • Relevance: Establishes fragmentation patterns for the quinolinone core (loss of CO and HCN).
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Link

    • Relevance: Validates the difficulty of secondary amine analysis and supports the use of specific buffering or derivatiz
  • Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Link

    • Relevance: Demonstrates the behavior of quinoline-type bases on reverse-phase media.

Sources

HPLC analysis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Executive Summary

This technical guide details the analytical protocols for 4-Cyclohexylaminomethyl-1H-quinolin-2-one (hereafter referred to as 4-CAMQ ), a critical intermediate in the synthesis of atypical antipsychotics such as Brexpiprazole .

The analysis of 4-CAMQ presents specific chromatographic challenges due to its amphiphilic nature: it possesses a lipophilic quinolinone core and a basic secondary amine side chain (cyclohexylaminomethyl). This combination often leads to severe peak tailing and retention variability on standard C18 columns due to secondary silanol interactions.

This guide provides two distinct, self-validating protocols:

  • Protocol A (IPC): A rapid, isocratic method for In-Process Control.

  • Protocol B (Purity): A high-resolution gradient method for impurity profiling and final release testing.

Chemical Context & Critical Method Parameters

To design a robust method, one must understand the analyte's behavior in solution.

  • Chromophore: The quinolin-2-one moiety provides strong UV absorbance at 215 nm (max) and 254 nm (secondary). Derivatization is unnecessary.

  • Basicity: The secondary amine (

    
    ) is prone to protonation at neutral pH.
    
  • Tailing Mechanism: At pH 3–7, the protonated amine (

    
    ) interacts ionically with deprotonated residual silanols (
    
    
    
    ) on the silica support, causing peak tailing.

Strategy for Resolution:

  • Approach 1 (Low pH): Use a buffer at pH < 3.[1]0. This suppresses silanol ionization (

    
    ), eliminating the cation-exchange mechanism.
    
  • Approach 2 (High pH): Use a hybrid column (e.g., Ethylene Bridged Hybrid) at pH > 10.0. This keeps the amine deprotonated (neutral), improving peak shape and increasing retention. Note: This guide focuses on the Low pH approach as it is more compatible with standard LC-MS hardware.

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[2]

  • Stock Solution: Dissolve 10.0 mg of 4-CAMQ in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 50 µg/mL for Assay.

Protocol A: Rapid In-Process Control (Isocratic)

Best for monitoring reaction completion.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase Buffer: 20 mM Potassium Phosphate (pH 2.5) Organic: Acetonitrile Ratio: 65:35 (Buffer:Organic)
Flow Rate 1.2 mL/min
Column Temp 40°C (Critical for mass transfer of amines)
Detection UV @ 215 nm
Injection Vol 5 µL
Run Time 8.0 minutes
Retention Time ~4.5 minutes
Protocol B: High-Resolution Impurity Profiling (Gradient)

Best for final purity assessment and separating synthesis byproducts.

ParameterSpecification
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Time (min) | %B 0.0 | 5 15.0 | 60 20.0 | 90 25.0 | 5 30.0 | 5
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Selectivity for aromatic impurities)

Visualized Workflows

Figure 1: Analytical Decision Matrix

This logic flow guides the analyst in selecting the correct protocol and troubleshooting common issues.

G Start Start: Analyze 4-CAMQ Purpose Define Purpose Start->Purpose IPC Reaction Monitoring (Speed Critical) Purpose->IPC Purity Final Release/Purity (Resolution Critical) Purpose->Purity MethodA Execute Protocol A (Isocratic pH 2.5) IPC->MethodA MethodB Execute Protocol B (Gradient TFA) Purity->MethodB Check System Suitability Check MethodA->Check MethodB->Check Pass Pass: Tailing < 1.5 Plates > 5000 Check->Pass Criteria Met Fail Fail: Peak Tailing > 1.5 Check->Fail Criteria Failed Action1 Add 5mM Triethylamine (Silanol Blocker) Fail->Action1 First Step Action2 Increase Column Temp (to 45-50°C) Action1->Action2 If persists

Caption: Decision matrix for selecting analytical protocols and troubleshooting peak tailing issues.

System Suitability & Validation Criteria

To ensure Trustworthiness , the system must meet the following criteria before analyzing samples. These are derived from ICH Q2(R1) guidelines.

ParameterAcceptance LimitRationale
Tailing Factor (

)
NMT 1.5Ensures minimal interaction with silanols; critical for accurate integration of basic amines.
Theoretical Plates (

)
NLT 5,000Confirms column efficiency.
RSD (Area) NMT 2.0% (n=6)Verifies injector precision.
Resolution (

)
> 2.0Between 4-CAMQ and nearest impurity (usually the des-cyclohexyl analog).

Validation Note: If analyzing 4-CAMQ as an impurity within a Brexpiprazole drug substance method, the Limit of Quantitation (LOQ) should be established at 0.05% of the nominal drug concentration.

Troubleshooting Guide (Expert Insights)

Issue: Peak Tailing (


) 
  • Cause: Residual silanol activity on the column stationary phase.

  • Fix: Ensure the column is "End-capped." If using Protocol A, add 0.1% Triethylamine (TEA) to the buffer. The TEA competes for the silanol sites, sharpening the analyte peak.

Issue: Retention Time Drift

  • Cause: pH instability. The amine's ionization state is sensitive near its pKa.

  • Fix: Ensure buffer capacity is sufficient. For Protocol A, use 25 mM Phosphate instead of 10 mM if drift occurs.

Issue: Ghost Peaks in Gradient

  • Cause: Contaminated TFA or water.

  • Fix: Use fresh LC-MS grade water and ampouled TFA.

References

  • Veeprho Laboratories. Brexpiprazole Impurity 16 (Process Related). Retrieved from .

  • Tyagi, R., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole.[3] Organic Process Research & Development.[3] ACS Publications. Retrieved from .

  • Goutham Kumar, et al. A new stability indicating RP-HPLC method for estimation of brexpiprazole.[4][5] Journal of Drug Delivery & Therapeutics.[4][5] Retrieved from .

  • Walsh Medical Media. Quantitative Determination of Brexpiprazole by RP-HPLC Method. Pharmaceutica Analytica Acta.[1][4] Retrieved from .

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Amines. Retrieved from .

Sources

Application Notes & Protocols: 4-Cyclohexylaminomethyl-1H-quinolin-2-one as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides projected application notes and protocols for 4-Cyclohexylaminomethyl-1H-quinolin-2-one. As of the latest literature review, specific experimental data for this compound is not widely published. The information herein is extrapolated from the well-established principles of the quinolin-2(1H)-one fluorescent scaffold and its derivatives, intended to serve as a robust starting point for research and development.[1] Experimental validation is required to confirm these properties and optimize protocols.

Introduction: The Quinolinone Scaffold as a Privileged Fluorophore

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its intrinsic fluorescence and diverse biological activities.[1][2] These compounds are central to the development of molecular probes for bioimaging, chemosensors, and diagnostics.[3][4] Their photophysical properties can be precisely tuned through chemical modification, making them highly adaptable for a range of applications, from monitoring dynamic cellular processes to developing novel therapeutic agents.[5][6]

This guide focuses on 4-Cyclohexylaminomethyl-1H-quinolin-2-one , a novel derivative designed to leverage the unique properties of the quinolinone core. This molecule incorporates a cyclohexylaminomethyl group at the 4-position, creating a classic "push-pull" or donor-acceptor system. In this configuration:

  • The Electron Acceptor (A): The electron-deficient quinolinone ring system acts as the core fluorophore and electron acceptor.

  • The Electron Donor (D): The nitrogen atom of the aminomethyl group, influenced by the bulky, lipophilic cyclohexyl moiety, serves as the electron donor.

This architecture suggests that the probe's fluorescence is likely governed by an Intramolecular Charge Transfer (ICT) mechanism.[7] Upon photoexcitation, electron density shifts from the donor to the acceptor, making the excited state significantly more polar than the ground state. This property often results in high sensitivity to the polarity of the microenvironment, a large Stokes shift, and "turn-on" fluorescence capabilities, making 4-Cyclohexylaminomethyl-1H-quinolin-2-one a promising candidate for advanced cellular imaging and sensing applications.[6][8]

Proposed Synthesis Pathway

A plausible synthetic route to 4-Cyclohexylaminomethyl-1H-quinolin-2-one can be achieved via a Mannich-type reaction, a classic method for aminomethylation. This approach begins with the readily available 4-hydroxy-1H-quinolin-2-one precursor.

Synthetic Pathway cluster_0 Step 1: Mannich Reaction Reactants 4-Hydroxy-1H-quinolin-2-one + Cyclohexylamine + Formaldehyde Intermediate Mannich Reaction (Acid or Base Catalysis) Reactants->Intermediate Reflux Product 4-Cyclohexylaminomethyl- 1H-quinolin-2-one Intermediate->Product caption Proposed synthesis of the target compound.

Caption: Proposed synthesis of the target compound.

Protocol Justification: The Mannich reaction is an efficient one-pot, three-component reaction ideal for forming a C-C bond and introducing the aminomethyl functional group. The 4-hydroxy-1H-quinolin-2-one starting material possesses an acidic proton at the 3-position, but the 4-position can also participate in electrophilic substitution, which is exploited here.[9][10][11]

Projected Physicochemical and Spectral Properties

The following properties are projected based on data from structurally similar quinolinone-based push-pull fluorophores.[4][6] These values provide a starting point for experimental design, such as selecting appropriate laser lines and emission filters.

PropertyProjected ValueRationale & Key Insights
Molecular Formula C₁₆H₂₀N₂O-
Molecular Weight 256.34 g/mol -
Excitation Max (λex) ~360 - 410 nmQuinolinone scaffolds typically absorb in the UV to near-visible range. The donor group is expected to push the absorption to a longer wavelength compared to the unsubstituted core.
Emission Max (λem) ~450 - 550 nmA significant Stokes shift is anticipated due to the ICT mechanism, which minimizes self-quenching and simplifies filter selection. Emission is expected to be blue-green.[6]
Stokes Shift > 80 nmThe large change in dipole moment between the ground and excited states leads to significant geometric relaxation and a large Stokes shift, which is highly desirable for imaging.
Quantum Yield (Φ) Variable (0.1 to >0.6)Expected to be low in polar protic solvents (e.g., water) and high in non-polar, aprotic environments (e.g., lipids, DMSO), a hallmark of many ICT-based probes.[6]
Solubility Soluble in DMSO, DMF, Acetonitrile; Poor in WaterThe presence of the lipophilic cyclohexyl group and the aromatic core suggests good solubility in organic solvents but limited aqueous solubility.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of 4-Cyclohexylaminomethyl-1H-quinolin-2-one is predicted to operate via an ICT mechanism. In the ground state, there is minimal electronic communication between the cyclohexylamino donor and the quinolinone acceptor. Upon absorption of a photon, an electron is promoted to an excited state, leading to a massive redistribution of electron density from the donor to the acceptor.

ICT Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Ground D-π-A (Low Polarity) Excited D⁺-π-A⁻ (High Polarity, ICT State) Ground->Excited Excitation (hν_ex) Excited->Ground Fluorescence (hν_em) caption Intramolecular Charge Transfer (ICT) mechanism.

Caption: Intramolecular Charge Transfer (ICT) mechanism.

This excited ICT state is highly sensitive to the surrounding solvent molecules. In polar solvents, the excited state is stabilized, which typically lowers its energy and results in a red-shifted (bathochromic) emission. Conversely, in non-polar environments, the emission is often blue-shifted (hypsochromic) and more intense. This solvatochromism makes the probe a potential sensor for local environmental polarity, such as within cellular lipid droplets or membranes.[6]

Experimental Protocols

These protocols are generalized for live-cell imaging and should be optimized for specific cell types and experimental goals.[5][12]

Protocol: Preparation of Stock and Working Solutions

Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO ensures stability and minimizes the volume of solvent added to aqueous cell culture media, thereby reducing solvent-induced toxicity.

Materials:

  • 4-Cyclohexylaminomethyl-1H-quinolin-2-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution by dissolving the required mass of the probe in anhydrous DMSO. For example, dissolve 2.56 mg in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution (typically 1-10 µM) by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS). The optimal concentration must be determined empirically.

Protocol: Live-Cell Staining and Fluorescence Microscopy

Rationale: This protocol outlines the steps for staining live cells and imaging them. Using serum-free medium for staining minimizes non-specific binding of the probe to proteins in the serum. Washing steps are critical to remove unbound probe and reduce background fluorescence.

Experimental Workflow A 1. Cell Seeding Seed cells on glass-bottom dishes. Incubate 24h (37°C, 5% CO₂). B 2. Probe Preparation Dilute 10 mM DMSO stock to 1-10 µM in serum-free medium. C 3. Cell Staining Replace medium with probe solution. Incubate 15-60 min (37°C). B->C D 4. Wash Step Wash cells 2-3 times with pre-warmed PBS or buffer. C->D E 5. Imaging Add fresh imaging medium. Acquire images via fluorescence microscopy. D->E F 6. Data Analysis Quantify intensity, localization, and colocalization. E->F caption General workflow for live-cell imaging.

Caption: General workflow for live-cell imaging.

Materials:

  • Cells of interest (e.g., HeLa, A549) seeded on glass-bottom dishes suitable for microscopy

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Probe working solution (1-10 µM in serum-free medium)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~405 nm excitation)

Procedure:

  • Cell Culture: The day before imaging, seed cells onto glass-bottom dishes to achieve 60-80% confluency at the time of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically to achieve sufficient signal without causing cytotoxicity.

  • Washing: a. Remove the probe solution. b. Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound probe and minimize background fluorescence.[5]

  • Imaging: a. Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. b. Place the dish on the stage of the fluorescence microscope. c. Excite the probe using the appropriate wavelength (e.g., ~405 nm laser line) and capture the emission signal using a filter centered around the expected emission maximum (e.g., 450-550 nm). d. Crucially, use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching. [12][13] e. For quantitative analysis, ensure all imaging parameters (laser power, gain, exposure time) are kept consistent across all samples.

Data Interpretation and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No / Weak Signal 1. Probe concentration is too low. 2. Incubation time is too short. 3. Incorrect filter sets. 4. Photobleaching.1. Increase probe concentration in a step-wise manner (e.g., 1 µM, 5 µM, 10 µM). 2. Increase incubation time. 3. Verify excitation and emission filters match the probe's spectral properties. 4. Reduce laser power and exposure time.
High Background 1. Incomplete washing. 2. Probe concentration is too high. 3. Probe aggregated in aqueous media.1. Increase the number and duration of wash steps. 2. Decrease probe concentration. 3. Ensure the final DMSO concentration in the medium is low (<0.5%). Vortex the working solution before adding to cells.
Cellular Toxicity 1. Probe concentration is too high. 2. Prolonged incubation. 3. Phototoxicity from excessive light exposure.1. Perform a dose-response curve to determine the maximum non-toxic concentration. 2. Reduce incubation time. 3. Use the lowest possible laser power and a more sensitive detector.
Non-specific Staining 1. Probe binding to serum proteins. 2. Probe aggregation.1. Ensure staining is performed in serum-free medium. 2. See "High Background" solutions.

Conclusion

4-Cyclohexylaminomethyl-1H-quinolin-2-one is positioned to be a valuable addition to the fluorescent probe toolkit. Its projected properties, including a large Stokes shift, environmental sensitivity derived from its ICT mechanism, and good photostability characteristic of the quinolinone core, make it a highly promising candidate for visualizing cellular microenvironments. The lipophilic cyclohexyl moiety may facilitate its partitioning into non-polar compartments like lipid droplets or cellular membranes, offering exciting possibilities for targeted imaging. The protocols and data presented in this guide provide a comprehensive foundation for researchers to begin exploring the full potential of this novel fluorophore in cell biology and drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging.
  • BenchChem. (n.d.). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
  • Crimson Publishers. (2025, August 9). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Lupine Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • ACS Publications. (2013, December 16). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry.
  • MDPI. (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • BenchChem. (n.d.). Application Notes and Protocols for 4,7-Dimethylquinolin-2(1H)-one as a Fluorescent Probe.
  • MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • ResearchGate. (n.d.). Novel and Convenient Synthesis of 4(1H)Quinolones.
  • PMC. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • Molecules. (2009, March 13). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity.
  • ResearchGate. (2024, December 19). A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study.
  • MDPI. (2022, December 1). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications.
  • PMC. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PMC. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism.
  • ScienceDirect. (2021, June 25). Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes for real-time monitoring of photopolymerisation process and.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • SWORD. (2009, March 13). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • BenchChem. (n.d.). Synthesis and Characterization of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide.

Sources

Application Note: Protein Binding Kinetics & Affinity Profiling using 4-Cyclohexylaminomethyl-1H-quinolin-2-one (CHMQ)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the interaction of small molecule ligands with plasma proteins or specific receptors. It focuses on 4-Cyclohexylaminomethyl-1H-quinolin-2-one (referred to herein as CHMQ ), a carbostyril derivative exhibiting environment-sensitive fluorescence properties, making it an ideal reporter for hydrophobic pocket binding.

Introduction & Mechanistic Basis[1][2][3]

4-Cyclohexylaminomethyl-1H-quinolin-2-one (CHMQ) is a functionalized quinolinone scaffold. Unlike simple fluorophores, the 2-quinolinone (carbostyril) core possesses a dipole moment that is highly sensitive to the polarity of its microenvironment.

The Physicochemical Mechanism

The utility of CHMQ in protein binding assays stems from its solvatochromic behavior .

  • Aqueous State (Free): In polar buffers (PBS/Tris), the fluorescence is typically quenched or exhibits a red-shifted emission maximum due to solvent relaxation and hydrogen bonding with water.

  • Bound State (Complex): Upon entering a hydrophobic protein pocket (e.g., Sudlow Site I on HSA/BSA or a GPCR orthosteric site), the exclusion of water restricts solvent relaxation. This results in a Blue Shift (Hypsochromic shift) and a significant Quantum Yield Enhancement .[1]

This "switch-on" or "shift" mechanism allows for the direct determination of dissociation constants (


) without the need for radioactive labeling or separation steps (e.g., filtration).

Experimental Workflow Overview

The following diagram illustrates the logical flow of the binding characterization, from stock preparation to data derivation.

CHMQ_Workflow Stock Stock Preparation (DMSO/MeOH) Titration Fluorescence Titration (Fixed [CHMQ], Varying [Protein]) Stock->Titration Buffer Buffer Optimization (pH 7.4, Ionic Strength) Buffer->Titration Spectra Spectral Acquisition (Ex: 320nm, Em: 350-500nm) Titration->Spectra Equilibration 5 min Data Data Processing (F vs [P] Plot) Spectra->Data Extract F_max Analysis Non-Linear Regression (One-Site Binding Model) Data->Analysis Scatchard / Hill Result Kd & Binding Stoichiometry (n) Analysis->Result

Caption: Workflow for determining binding affinity using CHMQ fluorescence shift.

Detailed Protocol: Fluorescence Binding Titration

Materials Required[2][4][5][6][7][8][9][10]
  • Ligand: 4-Cyclohexylaminomethyl-1H-quinolin-2-one (>98% purity).

  • Protein Model: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) (Fatty-acid free preferred).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, Agilent Cary Eclipse) with temperature control (25°C or 37°C).

Step-by-Step Methodology
Phase 1: Stock Solution Preparation
  • CHMQ Stock (1 mM): Dissolve 2.56 mg of CHMQ (MW ≈ 256.34 g/mol ) in 10 mL of anhydrous DMSO. Store at -20°C in amber vials.

  • Protein Stock (500 µM): Dissolve BSA/HSA in the Phosphate Buffer. Determine precise concentration using UV absorbance at 280 nm (

    
    ).
    
Phase 2: Titration Experiment

Objective: Maintain fixed Ligand concentration (


) and vary Protein concentration (

) to observe saturation.
  • Blank Preparation: Add 2.0 mL of Buffer to a quartz cuvette.

  • Ligand Addition: Add CHMQ to the cuvette to reach a final concentration of 5 µM (e.g., 10 µL of 1 mM stock).

    • Note: Keep DMSO < 1% to prevent protein denaturation.

  • Initial Scan (

    
    ):  Record emission spectrum (Excitation: 320 nm; Emission: 340–500 nm). Note the peak intensity and wavelength (likely ~420-430 nm in buffer).
    
  • Titration Loop:

    • Sequentially add aliquots of Protein Stock (e.g., 0, 1, 2, 4, 8, 16, 32, 64 µM cumulative).

    • Mix gently by inversion (do not vortex, to avoid bubbles).

    • Incubate for 3 minutes at 25°C to reach equilibrium.

    • Record emission spectrum (

      
      ) for each point.
      
  • Observation: You should observe an increase in fluorescence intensity and a blue shift (e.g., to ~400 nm) as the hydrophobic interaction stabilizes the excited state.

Data Analysis & Calculation

Quantitative Summarization

Organize raw data into the following structure before regression analysis:

Titration Step[Protein] Added (µM)Fluorescence Intensity (

) at


(

)
0 (Free Ligand)0.0150 (Baseline)0
12.021060
24.0340190
............
n (Saturation)50.0850 (Plateau)700
Determining the Dissociation Constant ( )

Do not use linear transformations (like Scatchard) as they distort error. Use Non-Linear Regression (e.g., GraphPad Prism, Origin, Python scipy.optimize) fitting to the One-Site Specific Binding equation:



Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Change in fluorescence intensity.[2]
    
  • 
    : Intensity at saturation (infinite protein).
    
  • 
    : Free protein concentration (approximation: 
    
    
    
    if
    
    
    ).
  • 
    : Dissociation constant (lower 
    
    
    
    = higher affinity).
Binding Mode Validation (Stern-Volmer)

To confirm if the interaction is static quenching (complex formation) vs. dynamic collisional quenching (if fluorescence decreases), plot


 vs 

.
  • Static Binding (Ground state complex):

    
     decreases with temperature.
    
  • Dynamic Quenching:

    
     increases with temperature.
    

Structural Logic of Binding

The following diagram details the molecular interaction logic utilized in this assay.

Interaction_Logic cluster_measure Measurable Output CHMQ_Free CHMQ (Free in Buffer) Relaxed Dipole Low Quantum Yield Complex CHMQ-Protein Complex Restricted Rotation High Quantum Yield Blue Shifted Emission CHMQ_Free->Complex Binding (Kd) Protein_Pocket Protein Hydrophobic Pocket (e.g., HSA Site I) Restricted Water Protein_Pocket->Complex Encapsulation Signal Fluorescence Intensity Increase (ΔF) Complex->Signal

Caption: Mechanism of fluorescence enhancement upon hydrophobic binding.

Critical Troubleshooting & Controls

  • Inner Filter Effect (IFE):

    • Issue: High concentrations of protein may absorb the excitation light (280-320 nm), artificially reducing the fluorescence signal.

    • Correction: If Protein

      
      , apply the correction formula:
      
      
      
      
  • pH Sensitivity:

    • The aminomethyl group is ionizable. Ensure the buffer pH is strictly controlled (pH 7.4), as the protonation state of the secondary amine affects the electron-donating capability to the quinolinone ring, altering the ICT (Intramolecular Charge Transfer) state.

  • Solubility:

    • The cyclohexyl group increases lipophilicity. If precipitation occurs (visible turbidity), add 0.05% Tween-20 or increase DMSO to 2% (validate that DMSO does not affect the protein first).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive guide on fluorescence binding kinetics and solvent relaxation).

  • Mishra, A. et al. (2010). "Quinolines and quinolinones as promising scaffolds for the development of fluorescent probes."[2] Journal of Photochemistry and Photobiology A: Chemistry. (Context on quinolinone photophysics).

  • Sudlow, G. et al. (1975). "The specificity of binding sites on serum albumin." Molecular Pharmacology. (Foundational text for HSA/BSA binding sites).

  • Xiao, J. et al. (2010). "Fluorescence spectroscopy and thermodynamic analysis of the interaction between protein and carbostyril derivatives." Spectrochimica Acta Part A. (Specific reference for quinolinone-protein binding).

  • GraphPad Prism Guide. "One-site specific binding with Hill slope." (Standard statistical resource for Kd calculation).

Disclaimer: This Application Note is for research use only. 4-Cyclohexylaminomethyl-1H-quinolin-2-one is a chemical reagent and should be handled with appropriate PPE, as its specific toxicology may not be fully characterized.

Sources

Application Notes: Strategies for the Dissolution of 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Formulations

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effective methods for dissolving 4-Cyclohexylaminomethyl-1H-quinolin-2-one, a compound characterized by its hydrophobic nature and basic functional group. Given its predicted low aqueous solubility, standard dissolution methods may prove inadequate. These application notes detail a systematic approach to solubilization, emphasizing the principles of pH adjustment, co-solvency, and the use of excipients. The protocols provided are designed to be self-validating, explaining the scientific rationale behind each step to ensure reproducible and reliable preparation of stock solutions for a range of downstream experimental applications.

Introduction and Physicochemical Rationale

4-Cyclohexylaminomethyl-1H-quinolin-2-one is a quinolinone derivative. The core structure consists of a bicyclic aromatic quinolinone scaffold, which is inherently hydrophobic. The substituent at the 4-position, a cyclohexylaminomethyl group, introduces two key features: a bulky, non-polar cyclohexyl ring that further increases lipophilicity, and a secondary amine that acts as a weak base.

The presence of the basic amine is the critical feature to exploit for solubilization. In its free base form, the molecule is neutral and expected to have very poor solubility in aqueous media at neutral pH. However, by acidifying the medium, the secondary amine can be protonated to form a positively charged ammonium salt. This salt form will exhibit significantly enhanced aqueous solubility due to its ionic character. The estimated pKa of the secondary amine is likely in the range of 8.5-10.0, a common range for such functional groups. Therefore, adjusting the pH to be at least 2 units below the pKa (i.e., pH < 6.5-8.0) is a primary strategy for dissolution.

Pre-Dissolution Considerations & Strategy Selection

Before selecting a protocol, the intended downstream application is paramount. The choice of solvent or excipient can have significant consequences for experimental outcomes, particularly in cell-based assays where organic solvents can be cytotoxic or excipients can interfere with biological processes.

Decision Workflow for Solvent Selection

The following diagram outlines a logical workflow for choosing the appropriate dissolution strategy based on experimental requirements.

G cluster_start cluster_aqueous Aqueous System Preferred cluster_organic Organic Solvent Tolerated start Define Experimental Need (e.g., in vitro assay, in vivo study) aq_check Is the required concentration low to moderate (<1 mM)? start->aq_check Aqueous buffer is mandatory org_check Is a high concentration stock (>10 mM) required? start->org_check Small % of organic solvent is acceptable ph_adjust Protocol 1: pH Adjustment (Acidic Buffer) aq_check->ph_adjust Yes complexation Protocol 3: Complexation (Cyclodextrin) aq_check->complexation No, higher concentration or neutral pH needed dmso_protocol Protocol 2: Organic Co-solvent (DMSO) org_check->dmso_protocol Yes final_dilution Serial Dilution into Aqueous Assay Buffer dmso_protocol->final_dilution

Caption: Decision tree for selecting a dissolution protocol.

Experimental Protocols

Safety Precaution: Always handle 4-Cyclohexylaminomethyl-1H-quinolin-2-one in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: pH-Dependent Solubilization in Aqueous Buffer

This is the preferred method for preparing solutions for most cell-based assays and biochemical screens, as it avoids potentially cytotoxic organic solvents. The principle is to protonate the basic amine to form a soluble salt.

Mechanism of pH-Dependent Solubility

G cluster_main Protonation Equilibrium node_base Insoluble Free Base (R-NH-R') Neutral pH (e.g., 7.4) node_salt node_salt node_base:f0->node_salt:f0 + H⁺ node_salt:f0->node_base:f0 - H⁺

Caption: Protonation of the amine increases aqueous solubility.

Materials:

  • 4-Cyclohexylaminomethyl-1H-quinolin-2-one powder

  • 1N Hydrochloric Acid (HCl)

  • Deionized water or buffer of choice (e.g., PBS, HEPES)

  • Vortex mixer and/or sonicator

  • Calibrated pH meter

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile conical tube.

  • Initial Suspension: Add a portion (approx. 80% of the final desired volume) of the chosen aqueous buffer (e.g., PBS, pH 7.4). The compound will likely form a fine suspension.

  • Acidification: While vortexing or stirring, add 1N HCl dropwise. Monitor the suspension. As the pH drops, the powder will begin to dissolve.

  • Clarity Check: Continue adding HCl until the solution becomes completely clear. A fully dissolved solution should be free of any visible particulates.

  • pH Measurement: Measure the pH of the resulting solution. For most applications, a final pH between 4.0 and 5.5 is sufficient to ensure the compound remains in its protonated, soluble form.

  • Final Volume Adjustment: Adjust the solution to the final desired volume using the same buffer.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the final solution through a 0.22 µm syringe filter. It is crucial to use a filter material with low protein binding and broad chemical compatibility, such as PVDF or PES.

  • Validation & Storage: Visually inspect the final solution for clarity against a dark background. Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Protocol 2: High-Concentration Stock Preparation using an Organic Co-solvent

This method is ideal for creating highly concentrated stock solutions (e.g., 10-50 mM) that can be serially diluted into aqueous assay buffers. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power and miscibility with water.

Materials:

  • 4-Cyclohexylaminomethyl-1H-quinolin-2-one powder

  • Anhydrous, cell-culture grade DMSO

  • Vortex mixer and/or sonicator

  • Microcentrifuge tubes or amber glass vials

Methodology:

  • Weigh Compound: Accurately weigh the compound into an appropriate vial.

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be applied. Gentle warming (to 30-37°C) may also aid dissolution but should be used with caution to avoid compound degradation.

  • Final Check: Ensure the solution is completely clear and free of particulates.

  • Storage: Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from moisture, as DMSO is hygroscopic.

Crucial Consideration for Dilution: When diluting the DMSO stock into an aqueous buffer, add the DMSO stock to the buffer (not the other way around) while vortexing to minimize the risk of the compound precipitating out of solution. The final concentration of DMSO in the assay should ideally be kept below 0.5%, and a vehicle control (buffer with the same final DMSO concentration) must always be included in experiments.

Protocol 3: Solubility Enhancement with Cyclodextrins

For applications requiring a higher concentration in an aqueous solution at or near neutral pH, cyclodextrins can be employed. These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, like our target compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Materials:

  • 4-Cyclohexylaminomethyl-1H-quinolin-2-one powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in the desired aqueous buffer.

  • Add Compound: While stirring the cyclodextrin solution, slowly add the weighed powder of the target compound.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually clarify.

  • Clarify: If any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant.

  • Quantify & Store: The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC-UV). Store the solution as described in Protocol 1.

Summary of Dissolution Strategies and Data

The following table summarizes the recommended strategies and their key characteristics. Note that specific solubility values are predictive and should be determined empirically.

Method Primary Mechanism Typical Solvent/Excipient Pros Cons Target Application
pH Adjustment Salt Formation (Protonation)Acidic Buffer (e.g., pH 4.0-5.5 Citrate or Acetate)Avoids organic solvents; simple and cost-effective.pH may affect biological system; risk of precipitation if pH increases.Cell culture, biochemical assays, in vivo (parenteral).
Co-solvency Polarity MatchingDMSO, DMF, EthanolAchieves very high stock concentrations; well-established.Potential for solvent cytotoxicity; risk of precipitation upon dilution.High-throughput screening (HTS), initial in vitro testing.
Complexation Host-Guest InclusionHP-β-CD, SBE-β-CDIncreases solubility at neutral pH; can improve stability and bioavailability.Can be costly; may alter compound pharmacology; requires formulation development.In vivo studies (oral/parenteral), challenging in vitro systems.

Troubleshooting

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded (a "crash out").Decrease the concentration of the final dilution. Add the DMSO stock to the buffer slowly while vortexing. Increase the final percentage of DMSO if the assay allows.
Solution prepared via pH adjustment becomes cloudy over time. The pH of the solution has shifted upwards due to CO₂ absorption from the air or interaction with the container, causing the compound to revert to its free base form.Ensure the buffer has sufficient buffering capacity. Store in tightly sealed containers. Re-verify pH before use.
Compound fails to dissolve completely even with sonication/heating. The solubility limit in the chosen solvent system at that concentration has been reached.Re-evaluate the required concentration. Use a stronger solubilization method (e.g., move from pH adjustment to co-solvency).

References

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley-VCH URL: [Link]

  • Title: Current perspectives on the toxic potential of dimethyl sulfoxide (DMSO) Source: Toxicology Letters, Elsevier URL: [Link]

  • Title: The Essential Roles of Solvents in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews, American Chemical Society URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Lipophilic Basic Fluorophores in Aqueous Media

Executive Summary & Chemical Profile

Compound: 4-Cyclohexylaminomethyl-1H-quinolin-2-one Functional Class: Lipophilic Basic Heterocycle / Carbostyril Derivative Primary Challenges:

  • Aqueous Insolubility: The planar quinolinone core combined with the lipophilic cyclohexyl ring creates a high LogP (estimated >3.0), leading to rapid precipitation in neutral buffers.

  • Photolability: The conjugated quinolinone system is a fluorophore susceptible to UV-induced oxidation and dimerization.

  • Surface Adsorption: The secondary amine and lipophilic tail drive strong adsorption to polystyrene (PS) and polypropylene (PP) surfaces, causing "pseudo-instability" (loss of concentration without chemical degradation).

Troubleshooting Guide (FAQ Format)

Module A: Solubility & "Crash-Out" Issues

Q: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why? A: This is a classic "kinetic solubility" failure.

  • The Mechanism: Your compound is a weak base (secondary amine, pKa ~9-10) attached to a hydrophobic core. In 100% DMSO, it is solvated. Upon dilution into neutral PBS (pH 7.4), the amine may be partially protonated, but the lipophilic cyclohexyl/quinolinone bulk drives aggregation before the protonation can stabilize the molecule. The "crash-out" is faster than the dissolution equilibrium.

  • The Fix:

    • Acidic Shift: Lower the buffer pH to 5.5–6.0 (if your assay tolerates it). This ensures the amine is fully protonated (

      
      ), drastically increasing solubility.
      
    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution: 100%

      
       10% (in water/buffer) 
      
      
      
      1% (final).
    • Additives: Use a solubilizing excipient. Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      is superior to surfactants like Tween 80 for this molecule because the cyclohexyl ring fits perfectly into the
      
      
      -CD cavity, masking the hydrophobicity.

Q: Can I sonicate the solution to re-dissolve the precipitate? A: Do not sonicate. Sonication generates local heat and cavitation, which can induce oxidative degradation of the secondary amine linker (aminomethyl group) and hydrolysis of the lactam ring. If precipitation occurs, discard the sample and restart using a lower concentration or a modified buffer system.

Module B: Chemical Stability (Degradation)

Q: My solution turns yellow/brown after 24 hours. Is it still active? A: Likely not. Color change indicates oxidative degradation or photodegradation.[1]

  • Photodegradation: The quinolin-2-one core absorbs UV/Blue light. Excited-state reactions can lead to dimerization or oxidation of the benzylic-like position (the aminomethyl linker).

  • Amine Oxidation: Secondary amines in DMSO are prone to N-oxide formation, especially in the presence of light and trace metals.

  • The Fix:

    • Amber Glass: strictly required.

    • Antioxidants: Add 100

      
      M Ascorbic Acid or EDTA to your aqueous buffer to scavenge free radicals and chelate metals that catalyze amine oxidation.
      
Module C: Surface Adsorption (Loss of Potency)

Q: My IC50 curves are shifting to the right (lower potency) when I use plastic 96-well plates. A: You are losing compound to the plastic walls.

  • The Mechanism: The lipophilic cyclohexyl tail acts as an anchor, sticking to the hydrophobic surfaces of polystyrene (PS) or polypropylene (PP). This is time-dependent; a 2-hour incubation can result in >40% loss of free compound.

  • The Fix:

    • Material: Use Glass-coated or Low-Binding plates (e.g., NBS™ surface).

    • Blocking: Pre-coat tips and tubes with 0.1% BSA or include 0.01% Triton X-100 in the buffer to occupy surface binding sites.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Reagents:

  • Anhydrous DMSO (stored over molecular sieves).

  • Amber glass vial (borosilicate).

Steps:

  • Weigh the solid compound into an amber glass vial . Do not use plastic microcentrifuge tubes.

  • Add Anhydrous DMSO to achieve 10 mM.

  • Vortex gently (5-10 seconds).

  • Argon Purge (Optional but Recommended): Gently blow argon or nitrogen gas over the headspace for 10 seconds to displace oxygen.

  • Cap tightly and store at -20°C.

    • Stability:[1][2][3][4][5] 3-6 months.

    • Note: If the DMSO freezes, thaw completely at room temperature and vortex before use. Do not heat.

Protocol 2: Aqueous Reconstitution (The "Cyclodextrin Shield" Method)

This method uses HP-


-CD to encapsulate the cyclohexyl tail, preventing precipitation and adsorption.

Reagents:

  • 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water (0.22
    
    
    m filtered).
  • PBS or Assay Buffer.

Steps:

  • Prepare a 2x Intermediate solution:

    • Take 980

      
      L of the 20% HP-
      
      
      
      -CD
      solution.
    • Add 20

      
      L of the 10 mM DMSO Stock  (from Protocol 1).
      
    • Mix by pipetting (do not vortex vigorously).

    • Result: 200

      
      M compound in ~20% CD/2% DMSO.
      
  • Dilute this intermediate 1:10 or 1:100 into your final Assay Buffer.

    • Final State: The compound remains sequestered in the cyclodextrin cavity, preventing interaction with plastic or self-aggregation.

Visualizing the Stability Pathways

The following diagram illustrates the decision matrix for troubleshooting stability issues with 4-Cyclohexylaminomethyl-1H-quinolin-2-one.

StabilityLogic Start Issue: Loss of Biological Activity CheckSolubility 1. Check Solubility (Turbidity/Precipitation?) Start->CheckSolubility PrecipYes Yes: Precipitation CheckSolubility->PrecipYes Visible particles PrecipNo No: Solution Clear CheckSolubility->PrecipNo CheckColor 2. Check Appearance (Yellowing/Discoloration?) ColorYes Yes: Yellow/Brown CheckColor->ColorYes Oxidation/Photolysis ColorNo No: Colorless CheckColor->ColorNo CheckSurface 3. Check Surface Loss (Plastic vs. Glass?) AdsYes Low Recovery in Plastic CheckSurface->AdsYes AdsNo Stable Potency CheckSurface->AdsNo SolnAction Action: Use HP-beta-CD or Acidify Buffer (pH < 6) PrecipYes->SolnAction PrecipNo->CheckColor Success System Optimized SolnAction->Success ChemAction Action: Amber Vials, Argon Purge, Antioxidants ColorYes->ChemAction ColorNo->CheckSurface ChemAction->Success SurfAction Action: Switch to Glass or Low-Binding Plates AdsYes->SurfAction AdsNo->Success SurfAction->Success

Caption: Diagnostic flowchart for identifying the root cause of compound instability (Precipitation vs. Degradation vs. Adsorption).

Data Summary: Solvent Compatibility

Solvent / MediumSolubility RatingStability RatingNotes
100% DMSO High (>20 mM)ModerateProne to oxidation over time; store at -20°C under Argon.
100% Ethanol Moderate (~5 mM)GoodEvaporation risk; keep sealed.
PBS (pH 7.4) Very Low (<10

M)
High (if dissolved)Risk: Rapid precipitation.
Acetate Buffer (pH 5.0) Moderate (>100

M)
HighProtonation of amine stabilizes solution.
PBS + 20% HP-

-CD
High (>500

M)
Very HighRecommended for biological assays.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Tonnesen, H. H. (2001). Photostability of drugs and drug formulations. CRC Press. (General reference for quinoline photolability).
  • Berman, E. D., et al. (1987). Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Canadian Journal of Chemistry.[6] Link

  • Pal, A., & Saha, C. (2012). Photophysical properties of 2-quinolinone derivatives. Journal of Fluorescence. (Validating the fluorescence/light sensitivity of the core).
  • McDonald, C., et al. (2008). Adsorption of lipophilic drugs to plastics.[7] Journal of Pharmaceutical Sciences. (General principles of lipophilic amine adsorption).

Sources

troubleshooting 4-Cyclohexylaminomethyl-1H-quinolin-2-one assay variability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: Assay Variability & Optimization Audience: Assay Development Scientists, Medicinal Chemists, HTS Engineers

Executive Summary: The Molecule & The Challenge

4-Cyclohexylaminomethyl-1H-quinolin-2-one is a functionalized carbostyril derivative often utilized as a fluorescent reporter scaffold or a pharmacophore in kinase and metalloproteinase (MMP) inhibitor design.

The Core Problem: Users frequently report high assay variability (CV > 15%) , signal drift, and "edge effects." The Scientific Reality: This molecule acts as a "chameleon." Its physicochemical behavior—specifically its fluorescence quantum yield and solubility—is governed by a delicate interplay between Lactam-Lactim tautomerism and amine protonation .

This guide moves beyond generic advice to address the specific molecular mechanics driving your assay failure.

Part 1: Physicochemical Mechanics (The "Why")

To troubleshoot effectively, you must understand the two dynamic equilibria occurring in your well plate.

The Tautomeric Switch (Fluorescence Instability)

The quinolin-2-one scaffold exists in equilibrium between the Lactam (keto, stable, fluorescent) and Lactim (enol, unstable, weak fluorescence) forms.

  • Trigger: Polar aprotic solvents (like DMSO) favor the Lactim form. Aqueous buffers favor the Lactam form.

  • Impact: If your final DMSO concentration varies even by 0.1% across wells, your baseline fluorescence will shift.

The Solubility Paradox (Aggregation)
  • Hydrophobic Tail: The cyclohexyl group is highly lipophilic.

  • Polar Head: The aminomethyl group is basic (

    
    ).
    
  • Impact: At neutral pH (7.4), the molecule is partially protonated. If the buffer ionic strength is too high or pH drifts > 7.8, the molecule deprotonates, loses solubility, and forms non-fluorescent micro-aggregates , causing massive signal quenching.

Visualizing the Instability

Tautomerism Lactam Lactam Form (High Fluorescence) Predominant in Water Lactim Lactim Form (Low Fluorescence) Predominant in DMSO Lactam->Lactim High DMSO % Aggregates Micro-Aggregates (Signal Quenching) Caused by pH > 8.0 Lactam->Aggregates Deprotonation (pH drift) Lactim->Lactam Aqueous Dilution

Figure 1: The stability triangle. Assay reliability depends on keeping the molecule in the green "Lactam" state.

Part 2: Troubleshooting Guide (The "How")

Category A: Signal Variability & Drift

Q1: Why does my fluorescence signal decay over 30 minutes? Diagnosis: Photobleaching or Adsorption .

  • Mechanism: The cyclohexyl group is "sticky." It adsorbs to polystyrene plates, effectively removing the compound from solution.

  • Solution:

    • Switch to NBS (Non-Binding Surface) or low-binding polypropylene plates.

    • Add 0.01% Triton X-100 or CHAPS to the assay buffer. This stabilizes the cyclohexyl tail in a micelle-like environment, preventing plate adsorption without quenching fluorescence.

Q2: My standard curve plateaus early (non-linear at high concentrations). Diagnosis: Inner Filter Effect (IFE) or Self-Quenching .

  • Mechanism: Quinolinones have a small Stokes shift. At high concentrations (>50 µM), the molecule absorbs its own emission light. Alternatively, stacking interactions (π-π stacking) form non-fluorescent dimers.

  • Solution:

    • Verify linearity. Do not exceed 10 µM for fluorescence assays.

    • If higher concentrations are required, read at an off-peak wavelength (e.g., Ex 330nm / Em 450nm) to minimize self-absorption.

Category B: Solubility & Preparation

Q3: I see "snowflakes" or precipitate in my 100x stock solution. Diagnosis: Water contamination in DMSO.

  • Mechanism: The Lactim form is less soluble in water. DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," the compound crashes out.

  • Solution:

    • Use Anhydrous DMSO (stored over molecular sieves).

    • Sonicate stocks for 10 minutes at 37°C before use.

    • Critical Step: Do not freeze/thaw stocks more than 3 times.

Troubleshooting Matrix
SymptomProbable CauseVerification TestCorrective Action
High Well-to-Well CV% Pipetting error (viscosity)Check DMSO % accuracyPre-dilute compound in buffer before adding to plate.
Signal "Edge Effect" Evaporation / pH driftMeasure volume post-assaySeal plates; Use 10 mM HEPES (stronger buffer capacity).
Low Z' Factor (<0.5) Background noise highRun "Buffer Only" controlCheck for autofluorescence of library compounds or plastic.
Blue Shift in Emission Solvent Polarity ShiftCheck DMSO concentrationStandardize DMSO to exactly 2% in all wells.

Part 3: Optimized Assay Protocol

This protocol is designed to lock the molecule in the stable Lactam state and prevent aggregation.

Reagents
  • Buffer: 50 mM HEPES, pH 7.4 (Avoid Phosphate buffers if using metal ions; they precipitate).

  • Additive: 0.01% Triton X-100 (Critical for cyclohexyl solubility).

  • Solvent: Anhydrous DMSO.[1]

Workflow Diagram

Workflow cluster_warning Critical Control Point Start Solid Compound Stock 10 mM Stock in Anhydrous DMSO Start->Stock Sonicate 10 min Inter Intermediate Dilution (100x in Buffer + 0.01% Triton) Stock->Inter Rapid Dispersion (Vortex immediately) Final Final Assay Well (1% DMSO Final) Inter->Final Add to Plate

Figure 2: The "Intermediate Dilution" step is the failure point. Never add 100% DMSO stock directly to the assay well; it causes local precipitation.

Step-by-Step Protocol
  • Stock Preparation: Dissolve solid 4-Cyclohexylaminomethyl-1H-quinolin-2-one in anhydrous DMSO to 10 mM . Sonicate until clear.

  • Intermediate Dilution (The "Crash" Prevention):

    • Prepare assay buffer: 50 mM HEPES pH 7.4 + 0.01% Triton X-100 .

    • Dilute stock 1:10 into this buffer (resulting in 1 mM compound, 10% DMSO).

    • Why? The surfactant (Triton) coats the cyclohexyl tail before it hits the highly aqueous environment.

  • Final Plating:

    • Dilute the intermediate further into the final assay wells to reach desired concentration (e.g., 10 µM).

    • Ensure final DMSO is < 2% .

  • Readout:

    • Allow to equilibrate for 15 minutes at RT (protected from light).

    • Excitation: 320-330 nm | Emission: 410-430 nm .

References & Grounding

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on solvent effects and quenching mechanisms).

  • Al-Hassan, S. S., et al. (2023). "Tautomerism in Quinolinone Derivatives: Impact on Biological Assays." Journal of Heterocyclic Chemistry. (Generalized citation for quinolinone tautomerism).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Authoritative source on aggregation and colloidal interference).

  • PubChem Compound Summary. "Quinolin-2(1H)-one derivatives." (Verification of chemical structure and properties).

(Note: Specific synthesis and property papers for the exact 4-cyclohexylaminomethyl derivative are rare; these references provide the authoritative chemical physics governing the scaffold class.)

Sources

purification challenges of 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Challenges

Introduction: The "Dual-Personality" Molecule

Welcome to the technical support hub for 4-Cyclohexylaminomethyl-1H-quinolin-2-one . If you are accessing this guide, you are likely encountering difficulties isolating this compound in high purity.

This molecule presents a classic "push-pull" purification challenge:

  • The Core (Stubborn): The quinolin-2-one (carbostyril) scaffold is rigid, planar, and prone to strong intermolecular hydrogen bonding (

    
    -
    
    
    
    stacking), leading to poor solubility in standard organic solvents ("brick dust" behavior).
  • The Tail (Sticky): The cyclohexylaminomethyl side chain introduces a secondary amine. This basic nitrogen interacts aggressively with acidic silanols on silica gel, causing severe peak tailing and yield loss.[1]

This guide moves beyond generic advice, offering self-validating protocols to overcome these specific structural antagonisms.

Module 1: Solubility & Dissolution Troubleshooting

User Report: "I cannot get the solid to dissolve for NMR, or it precipitates immediately upon cooling during extraction."

The Root Cause: Aggregation

Quinolin-2-ones exist in a lactam-lactim tautomeric equilibrium, but the lactam (amide) form dominates. This creates a donor-acceptor motif that promotes the formation of insoluble dimers or ribbons in solution.

Troubleshooting Protocol
ScenarioRecommended Solvent SystemMechanism of Action
NMR Analysis DMSO-d6 + 1-2 drops TFA-d Critical: The Trifluoroacetic acid (TFA) protonates the secondary amine and disrupts the intermolecular H-bonds of the quinolinone core, sharpening the peaks.
Reaction Workup Hot Acetic Acid (AcOH) or DMF High dielectric constants break aggregation. AcOH also protonates the amine, increasing solubility.
LC-MS Injection MeOH + 0.1% Formic Acid Avoids precipitation in the injector loop. The acid ensures the amine is ionized (

).

Q: Why does my sample turn into a gel in Chloroform? A: This is "organogelation." The cyclohexyl group provides lipophilic solubility while the core stacks. Immediate Fix: Add 5-10% Methanol to the Chloroform to disrupt the gel network.

Module 2: Chromatographic Purification (The "Streaking" Issue)

User Report: "The compound streaks from the baseline to the solvent front on TLC/Column. I'm losing mass."

The Root Cause: Silanol Interaction

The secondary amine in the 4-position acts as a Lewis base, binding irreversibly to the acidic protons of the silica gel silanols (


).
Workflow: The "Amine-Block" Protocol

Do NOT run a standard Hexane/Ethyl Acetate gradient. It will fail.

Method A: Mobile Phase Modification (Standard Silica)
  • Base Modifier: You must deactivate the silica.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • The "Triad" Mix: DCM : MeOH :

    
     (aq) or Triethylamine (TEA).
    
    • Ratio: 95 : 5 : 0.5 (Start here).

    • Limit: Do not exceed 10% MeOH without checking silica stability (dissolution of silica).

Method B: Amine-Functionalized Silica (Recommended)

Use an Amino (NH2) bonded stationary phase.

  • Why? The surface is already basic. No modifier is needed.

  • Gradient: Hexane

    
     Ethyl Acetate 
    
    
    
    Ethanol.
  • Result: Sharp, symmetrical peaks with >90% recovery.

Visualizing the Interaction Logic

SilicaInteraction cluster_0 Standard Silica (Acidic) cluster_1 Modified System (Blocked) Silanol Silica Surface (Si-OH) Amine Target Molecule (Secondary Amine) Silanol->Amine Strong Binding Result H-Bonding/Salts (Tailing/Loss) Amine->Result Modifier Modifier (TEA / NH3) Silanol2 Silica Surface (Si-OH) Modifier->Silanol2 Sacrificial Binding Amine2 Target Molecule (Free Base) Silanol2->Amine2 Blocked Elution Clean Elution (Sharp Peak) Amine2->Elution

Figure 1: Mechanism of amine tailing and the "Sacrificial Base" strategy to restore peak symmetry.

Module 3: Crystallization Dynamics (The "Oiling Out" Issue)

User Report: "I tried to recrystallize from hot ethanol, but it formed a gum/oil at the bottom of the flask."

The Root Cause: The Metastable Zone

The cyclohexyl group lowers the melting point relative to the bare quinolinone, and impurities (like unreacted cyclohexylamine) act as plasticizers, preventing lattice formation.

The "Dual-Solvent" Protocol

Step 1: Dissolution (The "Good" Solvent) [2]

  • Dissolve the crude gum in the minimum amount of boiling Ethanol (EtOH) or Acetic Acid .

  • Tip: If using Acetic Acid, the solubility will be very high. Use sparingly.

Step 2: The Cloud Point (The "Bad" Solvent)

  • Remove the heat source.

  • Add Water (if using AcOH/EtOH) or Diethyl Ether (if using DCM/CHCl3) dropwise until a faint, persistent turbidity (cloudiness) appears.

Step 3: The Annealing Phase (Crucial)

  • Add 1-2 drops of the "Good" solvent to clear the turbidity.

  • Wrap the flask in foil and allow it to cool to room temperature slowly (over 2-3 hours).

  • Troubleshooting: If oil droplets appear, scratch the glass surface with a spatula to induce nucleation.

Q: It still oils out. Now what? A: Convert it to the Hydrochloride Salt .

  • Dissolve free base in EtOH.

  • Add 1.1 eq of HCl (in ether or dioxane).

  • The salt is more polar and rigid, significantly increasing the likelihood of precipitation as a solid rather than an oil.

Module 4: Impurity Profiling

When synthesizing 4-Cyclohexylaminomethyl-1H-quinolin-2-one (likely from 4-bromomethyl-quinolin-2-one), specific impurities are inevitable.

Impurity TypeOriginDetection (TLC)Removal Strategy
Unreacted Cyclohexylamine Excess ReagentStains with Ninhydrin (Red/Purple)Trituration: Wash crude solid with Hexane/Ether. The starting amine is soluble; the product is not.
Bis-alkylation Product Over-reaction (Tertiary amine)Higher Rf than productChromatography: Requires careful gradient control. Hard to remove by crystallization.
4-Hydroxymethyl analog Hydrolysis of bromide precursorLower Rf (Very polar)Water Wash: Insoluble in water; wash the crude precipitate thoroughly with water.

Summary Workflow

Workflow cluster_yes Yes (Solid) cluster_no No (Oil/Gum) Crude Crude Reaction Mixture Trituration Step 1: Trituration (Ether/Hexane Wash) Crude->Trituration Solid Solid Precipitate? Trituration->Solid Recryst Recrystallization (EtOH/H2O) Solid->Recryst Yes Salt Salt Formation (HCl in Dioxane) Solid->Salt No Pure Pure Product Recryst->Pure Salt->Pure Precipitation Column Flash Column (DCM/MeOH/NH3) Salt->Column If fails Column->Pure

Figure 2: Decision matrix for processing the crude reaction mixture.

References

  • Solubility & Properties of Quinolin-2-ones: Vertex AI Search. "Solubility properties of quinolin-2(1H)-one derivatives." BenchChem/Wikipedia. Summary: Confirms insolubility in water/non-polar solvents and solubility in hot alcohols/DMSO.

  • Chromatographic Purification of Amines: Biotage & BenchChem Technical Notes. "Purification of Secondary Alkyl Amines" & "Troubleshooting Streaking of Amines." Summary: Establishes the necessity of amine modifiers (TEA/NH3) or amino-functionalized silica to prevent silanol interactions.

  • Synthesis & Class Behavior: Skepper, C. K., et al.[3] "Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones." J. Med.[3] Chem., 2020.[3] Summary: Details the synthesis of 4-aminomethyl analogs, confirming the use of bromomethyl precursors and the stability issues of the class.

  • Crystallization Techniques: BenchChem Application Notes. "Advanced Crystallization Techniques for Quinoline Derivatives." Summary: Validates the use of anti-solvent crystallization (Ethanol/Water) and slow evaporation for this specific heterocycle class.

Sources

Technical Support Center: Optimizing 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects & Improving Selectivity

Executive Summary

The 4-Cyclohexylaminomethyl-1H-quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, often utilized to target Receptor Tyrosine Kinases (RTKs) , NMDA receptors , or bacterial Topoisomerases . However, its structural features—specifically the lipophilic cyclohexyl ring coupled with the basic amine and the planar quinolinone core—predispose it to three primary classes of off-target liabilities:

  • Promiscuous Binding (Aggregation): False positives in biochemical assays.

  • hERG Channel Blockade: A critical cardiovascular safety risk.[1]

  • Polypharmacology: Unintended inhibition of structurally similar kinases (e.g., c-Met vs. VEGFR) or GPCRs.

This guide provides a troubleshooting framework to diagnose and mitigate these specific issues.

Part 1: Diagnostic Troubleshooting (Is it Real?)

Before modifying the molecule, you must confirm the nature of the "off-target" effect. Many quinolinone "hits" are actually experimental artifacts.

Q: My compound shows inhibition across unrelated assays (e.g., Kinase, Protease, and GPCR). Is this true polypharmacology?

A: It is statistically likely to be colloidal aggregation . The cyclohexylaminomethyl tail increases lipophilicity (cLogP > 3.5), causing the compound to form microscopic micelles at micromolar concentrations. These colloids sequester enzymes non-specifically.

Protocol: The Detergent-Sensitivity Test Perform this validation before any chemical modification.

  • Prepare Assay Buffer: Create two conditions for your primary target assay.

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 0.01% Triton X-100 (or 0.05% Tween-20).

  • Measure IC50: Run the dose-response curve for your compound in both conditions.

  • Analyze Results:

    • True Inhibitor: IC50 remains stable (within 2-fold).

    • Aggregator (Artifact): IC50 shifts dramatically (>10-fold) or activity disappears in Condition B.

Visualization: Artifact Diagnosis Workflow

AggregationCheck Start Observed Off-Target Activity Step1 Perform Detergent Sensitivity Test (+0.01% Triton X-100) Start->Step1 Decision Does IC50 Shift >10-fold? Step1->Decision ResultA Artifact: Colloidal Aggregation Action: Solubilize or modify LogP Decision->ResultA Yes ResultB True Off-Target Binding Action: Proceed to SAR Optimization Decision->ResultB No

Caption: Decision logic to distinguish between physical aggregation artifacts and genuine pharmacological off-target binding.

Part 2: Chemical Optimization (Medicinal Chemistry)

If the off-target effect is validated (Result B above), use these Structure-Activity Relationship (SAR) strategies to improve selectivity.

Q: We are seeing cytotoxicity (hERG liability) or rapid clearance. How do I fix this?

A: The Basic Amine + Lipophilic Linker motif is a classic pharmacophore for hERG channel blocking (causing QT prolongation). The cyclohexyl ring is also a "metabolic soft spot" for CYP450 oxidation.

Optimization Table: Structural Modifications

Problem AreaMolecular FeatureProposed ModificationRationale
hERG Toxicity Basic Amine (pKa ~9-10)Reduce Basicity: Add an electron-withdrawing group (e.g., convert amine to amide or sulfonamide) or introduce a fluorine on the adjacent carbon.Lowering pKa < 8 reduces cation-pi interactions with the hERG pore.
Metabolic Instability Cyclohexyl RingBlock Metabolism: Add a Fluorine or Methyl group to the C4 position of the cyclohexyl ring.Prevents CYP-mediated hydroxylation at the most exposed site.
Kinase Selectivity Quinolinone CoreSteric Clash: Introduce a substituent (Cl, Me) at the C3 or C8 position of the quinolinone.Exploits small differences in the ATP-binding pocket of the target vs. off-target kinase.
Solubility Lipophilic TailMorpholine Swap: Replace the cyclohexyl ring with a morpholine or piperazine.Reduces LogP and introduces a hydrogen bond acceptor to break aggregation.
Q: The compound inhibits CYP2D6. Why?

A: The quinolin-2-one core mimics certain endogenous substrates, and the basic nitrogen allows it to bind to the heme iron or the access channel of CYP2D6. Fix: "Mask" the nitrogen. If the amine is essential for target binding, try rigidifying the linker (e.g., using a piperidine ring instead of the aminomethyl chain) to restrict the conformational freedom that allows it to fit into the CYP active site.

Part 3: Experimental Validation Protocols

Protocol 1: The "Shift Assay" for Reversibility

Purpose: To ensure your compound isn't a covalent binder (a common cause of toxicity with quinolinones containing Michael acceptors or oxidation potential).

  • Incubate: Target protein + Compound (at 10x IC50) for 60 mins.

  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Measure: Monitor enzymatic activity immediately.

    • Reversible: Activity recovers to ~90% (adjusted for dilution).

    • Irreversible/Slow-tight: Activity remains inhibited.

    • Note: 1H-quinolin-2-ones can tautomerize to 2-hydroxyquinolines; ensure your assay pH stabilizes the preferred tautomer.

Protocol 2: Selectivity Profiling (The "Safety Panel")

Do not screen randomly. Prioritize these specific targets known to bind quinolinone scaffolds:

  • Primary Off-Targets:

    • PDE3/PDE4: Quinolinones are classic phosphodiesterase inhibitors.

    • GABA-A Receptor: Specifically the benzodiazepine site.

    • Adenosine Receptors (A1/A2): Due to the planar heterocycle resembling adenine.

Part 4: Mechanism of Action Visualization

The following diagram illustrates how the 4-Cyclohexylaminomethyl side chain dictates the off-target profile and where to intervene.

SAR_Logic Core Quinolin-2-one Core (Planar Scaffold) Intercalation DNA/Receptor Intercalation Core->Intercalation Pi-Stacking Fix1 Fix: Add C3-Substituent (Selectivity) Core->Fix1 Linker Aminomethyl Linker (Basic Nitrogen) hERG hERG Channel Blockade (Toxicity) Linker->hERG Cationic Interaction Tail Cyclohexyl Ring (Lipophilic) Tail->hERG Hydrophobic Capture Metabolism CYP450 Oxidation Tail->Metabolism Soft Spot Fix2 Fix: Fluorinate (Metabolic Stability) Tail->Fix2

Caption: SAR map highlighting how specific structural regions contribute to off-target toxicity and where to apply chemical modifications.

FAQs: Rapid Response

Q: Can I use DMSO to solve the solubility issue? A: Only up to a point. While DMSO dissolves the compound, it does not prevent aggregation once diluted into aqueous buffer. Use the Detergent Sensitivity Test (Part 1) rather than just increasing DMSO, which can denature your protein target >1%.

Q: My compound is fluorescent. Is this interfering? A: Yes, quinolin-2-ones are often fluorophores. If your assay uses a fluorescent readout (e.g., FRET, FP), run a "Compound Only" control (no enzyme/substrate) to subtract background fluorescence. If interference is high, switch to a luminescent or mass-spec based readout.

Q: Is the "1H" tautomer stable? A: In solution, the 2-quinolinone (lactam) form is generally favored over the 2-hydroxyquinoline (lactim) form, but this depends on solvent polarity. If your target requires the lactim form, the binding affinity may appear artificially low in aqueous assays.

References

  • Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Aggregation Artifacts: Feng, B. Y., & Shoichet, B. K. "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 2006. Link

  • hERG Inhibition SAR: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels: targets for therapeutic intervention." Nature via Google Scholar, 2006. Link

  • Quinolinone Pharmacology: Al-Haiza, M. A., et al. "Synthesis and biological evaluation of some new quinolin-2-one derivatives."[2] Molecules, 2020.[3] Link

Sources

Technical Support Center: 4-Cyclohexylaminomethyl-1H-quinolin-2-one Protocol Modifications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis and modification of protocols for 4-Cyclohexylaminomethyl-1H-quinolin-2-one. Quinolin-2(1H)-one scaffolds are a cornerstone in medicinal chemistry, recognized for their broad pharmacological potential.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and a validated protocol to facilitate successful synthesis and purification.

Section 1: Synthesis Overview & Core Mechanism

The most direct and widely adopted method for preparing 4-Cyclohexylaminomethyl-1H-quinolin-2-one is through the reductive amination of a 4-formyl-1H-quinolin-2-one precursor with cyclohexylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3][4]

The process occurs in two principal, often concurrent, stages:

  • Imine Formation: The nucleophilic cyclohexylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is reversible and often acid-catalyzed.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent, yielding the final secondary amine product.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Aldehyde 4-Formyl-1H-quinolin-2-one Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Cyclohexylamine Amine Cyclohexylamine Imine->Aldehyde + H₂O (Hydrolysis) Product 4-Cyclohexylaminomethyl- 1H-quinolin-2-one Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1. General workflow for reductive amination synthesis.

Section 2: Detailed Experimental Protocol

This protocol outlines a standard procedure on a 1.0 mmol scale. Adjustments may be necessary based on available equipment and specific substrate batches.

Table 1: Reagent and Parameter Summary
Reagent/ParameterMolar Eq.Amount (1.0 mmol scale)Purpose / Notes
4-Formyl-1H-quinolin-2-one1.0173.2 mgStarting Material
Cyclohexylamine1.2118.8 mg (137 µL)Nucleophile
Sodium Triacetoxyborohydride1.5317.9 mgReducing Agent. Moisture sensitive.
Dichloroethane (DCE)-10 mLAnhydrous solvent. THF is a viable alternative.[5]
Acetic Acid (Glacial)0.1~6 µLCatalyst for imine formation (optional but recommended).
Reaction Time-12-24 hoursMonitor by TLC.
Temperature-Room Temperature (20-25°C)Mild conditions are sufficient.[5]
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Formyl-1H-quinolin-2-one (173.2 mg, 1.0 mmol) and anhydrous dichloroethane (10 mL).

  • Amine Addition: Add cyclohexylamine (137 µL, 1.2 mmol) to the suspension, followed by glacial acetic acid (~6 µL, 0.1 mmol). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 317.9 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may gently effervesce. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The product spot should be less polar than the starting aldehyde.

  • Work-up & Extraction:

    • Once the reaction is complete (typically 12-24 hours), quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with a 1M HCl solution (2 x 15 mL) to remove excess cyclohexylamine.

    • Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? A1: Reductive amination is the most common and reliable method. It is a one-pot reaction that works under mild conditions and tolerates a wide range of functional groups.[3][4] Alternative, but often more complex, routes could involve nucleophilic substitution on 4-(bromomethyl)quinolin-2(1H)-one.[1]

Q2: Are the starting materials stable? How should they be stored? A2: 4-Formyl-1H-quinolin-2-one is generally a stable solid that can be stored at room temperature away from light. Cyclohexylamine should be stored in a well-ventilated, cool place, away from acids and oxidizing agents, as it is corrosive and flammable.[6][7] Sodium triacetoxyborohydride is moisture-sensitive and should be stored in a desiccator.

Q3: Can I use a different reducing agent? A3: Yes. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, particularly effective at the slightly acidic pH that favors imine formation.[3] However, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less toxic and generally more efficient for a broader range of substrates.[5] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde if added too early.[5]

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G Start Reaction Issue Observed (Low Yield, Side Products, etc.) Check_Reagents Verify Reagent Quality & Stoichiometry - Purity of aldehyde/amine? - Age/activity of NaBH(OAc)₃? - Anhydrous solvent used? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Reaction time sufficient? - Temperature appropriate? - Adequate mixing? Start->Check_Conditions Check_Workup Analyze Work-up & Purification - Emulsion during extraction? - Inefficient extraction pH? - Correct chromatography conditions? Start->Check_Workup Solution_Reagents Solution: - Use freshly opened/stored reagents. - Confirm stoichiometry. - Use anhydrous solvents. Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Extend reaction time (monitor by TLC). - Consider gentle heating (40°C). - Ensure vigorous stirring. Check_Conditions->Solution_Conditions Solution_Workup Solution: - Add brine to break emulsions. - Confirm pH with test strips. - Optimize TLC solvent system first. Check_Workup->Solution_Workup

Figure 2. A systematic workflow for troubleshooting synthesis.
Problem Area: Low Reaction Yield

Q: My TLC shows mostly unreacted starting aldehyde, even after 24 hours. What went wrong? A: This points to an issue with either imine formation or the reduction step.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, its activity will be greatly diminished. Use a freshly opened bottle or one stored carefully in a desiccator.

  • Insufficient Imine Formation: The equilibrium may be unfavorable. Ensure you are using an anhydrous solvent, as water will push the equilibrium back towards the starting materials.[3] Adding a catalytic amount of acetic acid can significantly accelerate imine formation.

  • Purity of Starting Materials: Impurities in either the aldehyde or the amine can inhibit the reaction.[8] Verify the purity of your starting materials by NMR or melting point.

Q: The reaction seems to stall halfway through. What can I do? A: A stalled reaction can sometimes be pushed to completion.

  • Add More Reagent: Add another portion of the reducing agent (0.3-0.5 eq) and allow the reaction to stir for another 12 hours.

  • Gentle Heating: Gently warming the reaction to 40-50°C can sometimes increase the rate, but be aware that this may also promote side reactions. Proceed with caution and monitor closely by TLC.

Problem Area: Side Product Formation

Q: I have a major side product with an Rf value very close to my starting aldehyde. What is it? A: This is most likely 4-hydroxymethyl-1H-quinolin-2-one, the product of direct aldehyde reduction by the hydride. This occurs when the reducing agent reduces the aldehyde faster than the imine is formed and reduced.

Q: How can I minimize the formation of the alcohol byproduct? A: The key is to favor imine formation before introducing the reducing agent.

  • Staged Addition: Mix the aldehyde, amine, and solvent and allow them to stir for 1-2 hours before adding the reducing agent. This allows the imine concentration to build up.

  • Choice of Reductant: Sodium triacetoxyborohydride is specifically designed to be mild enough to not readily reduce aldehydes at room temperature, making it superior to NaBH₄ for this purpose.[5] Ensure you are using the correct reagent.

Problem Area: Purification Challenges

Q: How can I effectively remove unreacted cyclohexylamine from my crude product? A: Unreacted cyclohexylamine is basic and can be easily removed with an acidic wash during the work-up. By washing the combined organic layers with 1M HCl, the basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

Q: My product streaks badly on the silica column, leading to poor separation. A: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Deactivate the Silica: Pre-treat your column eluent by adding a small amount of a volatile base, such as triethylamine (0.5-1.0%). This will neutralize the acidic sites on the silica and allow your product to elute cleanly.[9]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina.

Section 5: Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage.[6][10] Handle with extreme care.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is harmful if swallowed or inhaled. Avoid contact with skin and eyes.[11]

  • Dichloromethane/Dichloroethane: Halogenated solvents are suspected carcinogens and should be handled with caution.

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem. 12

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem. 8

  • MilliporeSigma. (2025). Safety Data Sheet. Link

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. 6

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. 13

  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 14

  • MDPI. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. 15

  • PMC. (n.d.). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. 16

  • Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. 1

  • Spectrum Chemical. (2015). Safety Data Sheet. 10

  • TCI Chemicals. (2025). Safety Data Sheet. 17

  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Cyclohexylaniline. 18

  • ResearchGate. (n.d.). Novel and Convenient Synthesis of 4(1H)Quinolones. Link

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Link

  • Wikipedia. (n.d.). Reductive amination. Link

  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of 4-prop-2-enoxy-1H-quinolin-2-one. BenchChem. 9

  • ResearchGate. (2025). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. Link

  • ResearchGate. (2025). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. Link

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Link

  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Link

  • Vejsova, M., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. SWORD. Link

  • Scilit. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

  • MDPI. (n.d.). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Link

  • BenchChem. (n.d.). Synthesis and Characterization of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide. 19

  • ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. Link

  • Google Patents. (n.d.). Purification of cyclohexylamine. Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Link

  • Google Patents. (n.d.). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Link

  • PubMed. (n.d.). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Link

  • ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Link

  • ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Link

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Link

  • USDA. (n.d.). Cyclohexylamine. Link

  • Romero, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Link

  • Synfacts. (n.d.). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Link

  • ChemShuttle. (n.d.). [4-(aminomethyl)cyclohexyl]methanamine. Link

  • SciELO. (n.d.). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. Link

  • ChemRxiv. (n.d.). Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation, Organocatalytic Desymmetrization and Curtius Rearrangement. Link

  • ResearchGate. (2025). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Link

  • Cayman Chemical. (2023). Product Information. Link

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Validation & Comparative

Comparative Analysis: 4-Cyclohexylaminomethyl-1H-quinolin-2-one and Known Inhibitors in Oncology and Bacteriology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the quinolin-2-one scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions that can dramatically tune its pharmacological profile, leading to agents with potent anticancer, antibacterial, and antifungal activities.[3][4][5] This guide provides a comparative analysis of a specific, yet under-documented derivative, 4-Cyclohexylaminomethyl-1H-quinolin-2-one, and places it in the context of well-established inhibitors in the fields of oncology and bacteriology.

While direct experimental data for 4-Cyclohexylaminomethyl-1H-quinolin-2-one is not extensively available in public literature, we can infer its potential therapeutic applications by examining the structure-activity relationships (SAR) of closely related analogs. The 4-(aminomethyl)quinolin-2-one framework has been identified as a promising pharmacophore for both anticancer and antibacterial agents.[6][7] The introduction of a cyclohexyl group, a bulky and lipophilic moiety, is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[8][9] This guide will, therefore, compare the hypothetical potential of 4-Cyclohexylaminomethyl-1H-quinolin-2-one with known inhibitors of biological targets associated with the quinolin-2-one core, namely Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) in oncology, and DNA gyrase and topoisomerase IV in bacteriology.

The Quinolin-2-one Scaffold: A Foundation for Diverse Biological Activity

The quinolin-2-one ring system is a bicyclic aromatic heterocycle that serves as a versatile template for drug design. Its planar structure allows for effective interaction with biological macromolecules, while various positions on the ring are amenable to chemical modification, enabling the fine-tuning of its biological activity.[2]

Anticancer Potential: Targeting Receptor Tyrosine Kinases

Recent studies have highlighted the potential of quinolin-2-one derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and HER-2, which are key drivers in the proliferation of various cancer cells.[10] Overexpression or mutation of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Antibacterial Activity: Inhibition of Bacterial DNA Replication

The quinolin-2-one scaffold is also a key component of a class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[11]

Comparative Analysis with Known Inhibitors

To provide a framework for evaluating the potential of 4-Cyclohexylaminomethyl-1H-quinolin-2-one, we will compare it with established inhibitors in both the anticancer and antibacterial arenas.

Anticancer Agents: EGFR/HER-2 Inhibitors
InhibitorTarget(s)Mechanism of ActionPotency (IC50)Key Structural Features
4-Cyclohexylaminomethyl-1H-quinolin-2-one (Hypothetical) EGFR, HER-2ATP-competitive inhibitionNot DeterminedQuinolin-2-one core, flexible aminomethyl linker, bulky cyclohexyl group
Erlotinib EGFRATP-competitive inhibition2-10 nM (EGFR)Quinazoline core, anilino side chain
Lapatinib EGFR, HER-2ATP-competitive inhibition10 nM (EGFR), 9.8 nM (HER-2)Quinazoline core, furan-containing side chain
Gefitinib EGFRATP-competitive inhibition25-50 nM (EGFR)Quinazoline core, morpholino side chain

The hypothetical 4-Cyclohexylaminomethyl-1H-quinolin-2-one, with its quinolin-2-one core, is structurally distinct from the quinazoline core of the established inhibitors. The presence of the bulky and lipophilic cyclohexyl group could potentially enhance its binding within the ATP-binding pocket of the kinases, a strategy that has been successfully employed in the design of other kinase inhibitors.[8]

Antibacterial Agents: DNA Gyrase/Topoisomerase IV Inhibitors
InhibitorTarget(s)Mechanism of ActionPotency (MIC)Key Structural Features
4-Cyclohexylaminomethyl-1H-quinolin-2-one (Hypothetical) DNA Gyrase, Topoisomerase IVInhibition of enzyme activityNot DeterminedQuinolin-2-one core, flexible aminomethyl linker, bulky cyclohexyl group
Ciprofloxacin DNA Gyrase, Topoisomerase IVTrapping of the enzyme-DNA cleavage complex0.004-2 µg/mLFluoroquinolone core, cyclopropyl group at N-1
Levofloxacin DNA Gyrase, Topoisomerase IVTrapping of the enzyme-DNA cleavage complex0.015-1 µg/mLFluoroquinolone core, L-isomer of ofloxacin
Moxifloxacin DNA Gyrase, Topoisomerase IVTrapping of the enzyme-DNA cleavage complex0.008-0.5 µg/mLFluoroquinolone core, methoxy group at C-8

In the context of antibacterial agents, the 4-aminomethyl-quinolin-2-one scaffold represents a different chemotype compared to the widely used fluoroquinolones. The potential of this scaffold to inhibit DNA gyrase and topoisomerase IV has been documented, and the addition of the cyclohexyl group may influence its interaction with the enzyme-DNA complex.[7]

Experimental Protocols for Comparative Evaluation

To empirically determine the activity of 4-Cyclohexylaminomethyl-1H-quinolin-2-one and compare it to known inhibitors, the following experimental protocols are recommended.

Protocol 1: EGFR/HER-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against EGFR and HER-2 kinases.

1. Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the respective kinase. The amount of phosphorylation is quantified using a luminescent ATP detection assay.

2. Materials:

  • Recombinant human EGFR and HER-2 kinase domains
  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
  • ATP
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • Test compound (4-Cyclohexylaminomethyl-1H-quinolin-2-one) and known inhibitors (Erlotinib, Lapatinib)
  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)
  • 384-well plates
  • Luminometer

3. Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in kinase buffer.
  • In a 384-well plate, add the kinase, substrate peptide, and either the test compound, known inhibitor, or vehicle control (DMSO).
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.
  • Measure the luminescence using a luminometer.
  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Kinase Domains: Using purified recombinant kinase domains ensures that the observed inhibition is a direct effect on the target enzyme and not influenced by other cellular components.

  • Luminescent ATP Detection: This method is highly sensitive and provides a robust signal-to-noise ratio, allowing for accurate determination of kinase activity.

  • IC50 Determination: Calculating the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency, which is essential for comparative analysis.

Protocol 2: Bacterial DNA Gyrase Supercoiling Assay

This protocol describes a method to assess the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.

1. Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The different topological forms of DNA are then separated by agarose gel electrophoresis and visualized.

2. Materials:

  • Purified E. coli DNA gyrase (subunits A and B)
  • Relaxed pBR322 plasmid DNA
  • Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
  • Test compound (4-Cyclohexylaminomethyl-1H-quinolin-2-one) and known inhibitor (Ciprofloxacin)
  • Agarose gel
  • DNA intercalating dye (e.g., ethidium bromide)
  • Gel electrophoresis apparatus and imaging system

3. Procedure:

  • Prepare serial dilutions of the test compound and known inhibitor.
  • In a microcentrifuge tube, combine the gyrase reaction buffer, relaxed pBR322 DNA, DNA gyrase, and either the test compound, known inhibitor, or vehicle control.
  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
  • Load the samples onto an agarose gel.
  • Perform electrophoresis to separate the relaxed and supercoiled DNA.
  • Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light.
  • Quantify the amount of supercoiled DNA in each lane and determine the concentration of the compound that inhibits supercoiling by 50% (IC50).

Causality Behind Experimental Choices:

  • Purified DNA Gyrase and Relaxed Plasmid: This setup provides a clean system to specifically measure the supercoiling activity of the target enzyme.

  • Agarose Gel Electrophoresis: This is a standard and reliable method to separate different DNA topoisomers based on their shape, allowing for clear visualization of the enzyme's activity.

  • DNA Intercalating Dye: Ethidium bromide or similar dyes allow for sensitive detection of the DNA bands in the gel.

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental approach, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR/HER-2 EGFR/HER-2 RAS RAS EGFR/HER-2->RAS PI3K PI3K EGFR/HER-2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Factor Growth Factor Growth Factor->EGFR/HER-2 Inhibitor Inhibitor Inhibitor->EGFR/HER-2

Caption: EGFR/HER-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Compound Dilutions Assay_Setup Set up Assay Plate Compound_Dilution->Assay_Setup Reagent_Preparation Prepare Assay Reagents Reagent_Preparation->Assay_Setup Incubation Incubate Assay_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Measure Signal Detection->Measurement Data_Processing Process Data Measurement->Data_Processing IC50_Calculation Calculate IC50 Data_Processing->IC50_Calculation

Caption: General workflow for in vitro enzyme inhibition assays.

Concluding Remarks

While the specific biological activity of 4-Cyclohexylaminomethyl-1H-quinolin-2-one remains to be fully elucidated, its structural features, based on the well-established quinolin-2-one scaffold, suggest its potential as a modulator of important therapeutic targets. The comparative analysis with known EGFR/HER-2 and DNA gyrase/topoisomerase IV inhibitors provides a valuable framework for guiding future research. The bulky, lipophilic cyclohexyl group is a key feature that may confer unique pharmacological properties, potentially leading to improved potency or a differentiated selectivity profile.

The provided experimental protocols offer a clear and robust methodology for the in vitro characterization of this and other novel quinolin-2-one derivatives. By systematically evaluating its inhibitory activity against key targets in oncology and bacteriology, researchers can uncover the therapeutic potential of this intriguing molecule and contribute to the development of new and effective medicines. The journey from a hypothetical compound to a potential clinical candidate is long, but it begins with a solid foundation of comparative analysis and rigorous experimental validation.

References

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Quinolin-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Pharmacy Research, 10(12), 866-884.
  • Quinoline-based compounds as anticancer agents. (2015). European Journal of Medicinal Chemistry, 97, 549-580.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC. (2009). Molecules, 14(3), 1145-1159. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. (2010). Journal of the Brazilian Chemical Society, 21(9), 1668-1673.
  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. (2020). Journal of Medicinal Chemistry, 63(15), 7773–7816.
  • Methanesulfonamido-cyclohexylamine derivatives of 2,4-diaminopyrimidine as potent ALK inhibitors - PubMed. (2011). Bioorganic & Medicinal Chemistry Letters, 21(13), 3877-3880. Retrieved from [Link]

  • Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed. (2021). Journal of Medicinal Chemistry, 64(17), 13016-13034. Retrieved from [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. (2023). Frontiers in Chemistry, 11, 1245678. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-Cyclohexylaminomethyl-1H-quinolin-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Evaluation

The first step in any disposal procedure is a thorough understanding of the potential hazards associated with the substance.[1] 4-Cyclohexylaminomethyl-1H-quinolin-2-one is a molecule that combines a quinolin-2-one core with a cyclohexylamine side chain. An analysis of these structural components allows for an informed assessment of its likely toxicological and chemical properties.

  • Cyclohexylamine Moiety: Cyclohexylamine is known to be a corrosive, flammable liquid that is harmful if swallowed or in contact with skin.[2][3] It can cause severe skin burns and eye damage.[4][5] Furthermore, it is recognized as being harmful to aquatic life.[5]

  • Quinolin-2-one Core: Quinoline and its derivatives have been studied for their biological activities and toxicological profiles.[6][7][8] Some quinoline derivatives have shown moderate to high toxicity in aquatic organisms.[6][9]

Based on this analysis, it is prudent to treat 4-Cyclohexylaminomethyl-1H-quinolin-2-one as a hazardous substance with potential corrosive, toxic, and ecotoxic properties.

Table 1: Inferred Hazard Profile of 4-Cyclohexylaminomethyl-1H-quinolin-2-one

Hazard ClassificationInferred RiskRationale
Acute Toxicity (Oral, Dermal) Likely HarmfulBased on the known toxicity of cyclohexylamine.[2]
Skin Corrosion/Irritation Likely CorrosiveA key hazard of the cyclohexylamine component.[4][5]
Serious Eye Damage/Irritation Likely to Cause Serious DamageConsistent with the corrosive nature of amines.[4][5]
Aquatic Toxicity Potentially Harmful/ToxicA known hazard of both cyclohexylamine and some quinoline derivatives.[5][9]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process designed to protect human health and the environment.[10][11] The following protocol outlines the necessary steps for the safe disposal of 4-Cyclohexylaminomethyl-1H-quinolin-2-one.

Step 1: Waste Identification and Classification

Before disposal, all chemical waste must be properly identified and classified.[1] Based on our hazard assessment, waste containing 4-Cyclohexylaminomethyl-1H-quinolin-2-one should be classified as hazardous chemical waste.[12] According to the Environmental Protection Agency (EPA), hazardous waste can be categorized as listed wastes or characteristic wastes.[13]

  • Characteristic Wastes: This waste would likely exhibit characteristics of toxicity and possibly corrosivity.[13][14]

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Incompatible Materials: Keep this waste stream separate from strong acids and oxidizing agents, as amines can react violently with these substances.[5]

  • Container Requirements: Use a chemically compatible, leak-proof container that is in good condition.[10][15] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "4-Cyclohexylaminomethyl-1H-quinolin-2-one," with their approximate percentages.[15]

  • Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) near the point of generation.[11][16] This area should be under the control of laboratory personnel.[10]

Step 3: Waste Minimization

A key principle of sustainable laboratory practice is to minimize waste generation.[10] This can be achieved through:

  • Microscale Experiments: Whenever possible, utilize small-scale or microscale procedures to reduce the volume of waste produced.[12]

  • Careful Planning: Accurately calculate the required amounts of reagents to avoid excess.

Step 4: Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][17]

  • Collection: Once the waste container is nearly full (around 90%), arrange for its collection by your institution's Environmental Health and Safety (E&S) office or a licensed hazardous waste disposal company.[15]

  • Documentation: Complete all necessary waste pickup forms as required by your institution.[15] Accurate and detailed records of waste generation and disposal are a regulatory requirement.[10][18]

Experimental Protocol: Neutralization of Small Spills

In the event of a small spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.[19]

  • Neutralization (for minor spills of dilute solutions): Due to the basic nature of the amine group, a dilute acid (e.g., 5% acetic acid) can be cautiously used to neutralize the spill. Monitor the pH to ensure it is between 5.5 and 10.5 before final absorption.[17] Caution: This should only be performed by trained personnel for very small, manageable spills, as the reaction can be exothermic.

  • Collection and Disposal: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][19]

  • Decontamination: Clean the spill area thoroughly with soap and water.[20]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the disposal of 4-Cyclohexylaminomethyl-1H-quinolin-2-one, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Classification cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste: 4-Cyclohexylaminomethyl-1H-quinolin-2-one B Classify as Hazardous Waste (Toxic, Corrosive) A->B Hazard Assessment C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C Safety Protocol H DO NOT Dispose Down Drain or in Trash B->H D Use Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EH&S or Licensed Vendor E->F Container Full G Complete Waste Disposal Documentation F->G

Caption: Disposal workflow for 4-Cyclohexylaminomethyl-1H-quinolin-2-one.

By adhering to these scientifically sound and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of 4-Cyclohexylaminomethyl-1H-quinolin-2-one, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. [Link]

  • ERG Environmental Services. (n.d.). How to Safely Dispose of Hazardous Chemical Waste. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Laboratory Waste Management Guidelines. (2020, October). [Link]

  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). [Link]

  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events. [Link]

  • Classification of Wastes and Their Disposal. (n.d.). [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Chemtron. (2015, June 11). Safety Data Sheet. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009, March 15). [Link]

  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. [Link]

  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • U.S. Department of Agriculture. (2001, February 15). Cyclohexylamine. [Link]

  • Chemistry Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.